molecular formula C9H8ClN3O2 B1318238 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1093636-79-3

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1318238
CAS No.: 1093636-79-3
M. Wt: 225.63 g/mol
InChI Key: VWIQXXBPFUAVED-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIQXXBPFUAVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589276
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093636-79-3
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scalable, high-purity synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride . This compound is a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and GPR109a agonists.

The synthesis follows a convergent Claisen-Hydrazine route, chosen for its regiochemical fidelity and scalability compared to [3+2] cycloaddition methods.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule Profile
  • IUPAC Name: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride[1]

  • CAS (Free Acid): 374064-01-4[1]

  • Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClN
    
    
    O
    
    
    (HCl salt)
  • Key Structural Features:

    • Pyrazole Core: Amphoteric heterocycle subject to annular tautomerism (3- vs 5-substituted).[1]

    • Pyridine Ring: Basic nitrogen (pKa ~5.2) serves as the primary site for hydrochloride salt formation.

    • Carboxylic Acid: Provides a handle for further amide coupling or esterification.

Retrosynthetic Strategy

The most robust disconnection involves cleaving the N-N bond of the pyrazole and the C-C bond of the dicarbonyl linker.

  • Disconnection: Retro-cyclization of the pyrazole reveals a 1,3-dicarbonyl precursor.[1]

  • Precursor: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate.[1]

  • Starting Materials: 3-Acetylpyridine and Diethyl oxalate.

Retrosynthesis Target Target: 5-(pyridin-3-yl)-1H-pyrazole-3-COOH HCl Intermediate Intermediate: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate Target->Intermediate Cyclization (Hydrazine) Start1 Start A: 3-Acetylpyridine Intermediate->Start1 Claisen Condensation Start2 Start B: Diethyl Oxalate Intermediate->Start2

Figure 1: Retrosynthetic logic flow from target salt to commodity starting materials.

Part 2: Detailed Synthetic Protocol

Phase 1: Claisen Condensation

Objective: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. Mechanism: Nucleophilic attack of the acetylpyridine enolate on diethyl oxalate.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Acetylpyridine 1.0Substrate
Diethyl Oxalate 1.2Electrophile (Sacrificial excess)
Sodium Ethoxide (NaOEt) 1.3Base (21% wt in EtOH)
Ethanol (Anhydrous) SolventReaction Medium
MTBE SolventWorkup/Precipitation
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Preparation: Charge anhydrous Ethanol and NaOEt solution. Cool to 0°C.[2]

  • Addition: Mix 3-Acetylpyridine and Diethyl oxalate in a separate vessel. Add this mixture dropwise to the cold NaOEt solution over 30 minutes.

    • Critical Control: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. A yellow/orange precipitate (the sodium enolate) typically forms.

  • Quench: Cool to 0°C. Acidify with 1M HCl or Acetic Acid to pH ~4-5.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude diketo ester from EtOH/MTBE if necessary, though the crude is often sufficient for Phase 2.

Phase 2: Cyclization (Paal-Knorr Type)

Objective: Formation of the pyrazole ring (Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate).[1]

Reagents & Stoichiometry
ReagentEquiv.Role
Diketo Ester (from Phase 1) 1.0Substrate
Hydrazine Hydrate (80%) 1.1Binucleophile
Ethanol SolventSolvent
Acetic Acid (Glacial) 0.1Catalyst (Optional)
Step-by-Step Protocol
  • Dissolution: Dissolve the diketo ester in Ethanol (10 volumes).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

    • Observation: The solution often turns lighter as the hydrazine condenses.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.

  • Crystallization: Cool to 0°C. The ethyl ester product usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Phase 3: Hydrolysis & Hydrochloride Salt Formation

Objective: Saponification of the ester and conversion to the HCl salt.

Reagents
  • NaOH (2M aqueous)[1]

  • THF/Methanol (1:1)[1]

  • Hydrochloric Acid (Conc. 37% or 4M in Dioxane)[1]

Step-by-Step Protocol
  • Hydrolysis: Suspend the ester in THF/MeOH (1:1). Add 2.0 equiv of 2M NaOH. Stir at 60°C for 2 hours.

    • Checkpoint: Solution should become clear as the carboxylate forms.

  • Free Acid Isolation: Evaporate organics.[3] Dilute the aqueous residue with water. Acidify carefully with 1M HCl to pH ~4-5. The zwitterionic free acid [374064-01-4] will precipitate.[1] Filter and dry.[4][5]

  • Salt Formation:

    • Suspend the dried free acid in minimal dry Methanol.

    • Add HCl (4M in Dioxane) dropwise (1.5 equiv) at 0°C.

    • Stir for 30 minutes. Add Diethyl Ether or MTBE to precipitate the hydrochloride salt.

  • Final Filtration: Filter the white solid under N

    
    . Dry in a vacuum oven at 45°C over P
    
    
    
    O
    
    
    .

Part 3: Process Logic & Visualization

The following workflow illustrates the critical decision nodes and process parameters.

SynthesisWorkflow cluster_0 Phase 1: Claisen Condensation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Hydrolysis & Salt Formation Start 3-Acetylpyridine + Diethyl Oxalate Enolate Enolate Formation (NaOEt, <10°C) Start->Enolate Dropwise Addition Diketo Diketo Ester (Intermediate) Enolate->Diketo Acid Quench Hydrazine Add Hydrazine Hydrate (EtOH, Reflux 4h) Diketo->Hydrazine Cyclocondensation Ester Ethyl Pyrazole-3-carboxylate (Precipitate) Hydrazine->Ester Crystallization Saponification NaOH / THF / MeOH (60°C) Ester->Saponification Hydrolysis Acidification Acidify to pH 5 (Isolate Free Acid) Saponification->Acidification SaltGen HCl in Dioxane (Form HCl Salt) Acidification->SaltGen Resuspend in MeOH Final Final Product: HCl Salt SaltGen->Final Precipitation

Figure 2: Operational workflow for the synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid HCl.

Part 4: Analytical Characterization (Self-Validation)

To ensure Trustworthiness , compare your isolated product against these expected spectral data points.

1. Proton NMR (DMSO-d

, 400 MHz)
  • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid OH / Pyrazole NH (exchangeable).[1]

  • δ 9.15 ppm (d, 1H): Pyridine C2-H (Deshielded by ring nitrogen).[1]

  • δ 8.80 ppm (dd, 1H): Pyridine C6-H.[1]

  • δ 8.60 ppm (dt, 1H): Pyridine C4-H.[1]

  • δ 7.90 ppm (dd, 1H): Pyridine C5-H.[1]

  • δ 7.45 ppm (s, 1H): Pyrazole C4-H (Diagnostic singlet).[1]

2. Mass Spectrometry (ESI+)
  • Free Base Mass: 189.05 Da

  • Observed [M+H]+: 190.1 m/z[1]

  • Observed [M+H+CH3CN]+: Common adduct in acetonitrile mobile phases.

Part 5: Safety & Handling

  • Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Handle only in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

  • Diethyl Oxalate: Releases oxalic acid upon hydrolysis; avoid skin contact.

  • Pyridine Derivatives: The product and starting material are potential irritants. Use gloves and eye protection.

References

  • General Synthesis of 5-Substituted Pyrazole-3-Carboxylic Acids

    • ChemicalBook. (2025).[1][6] General procedure for the synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. Retrieved from [1]

  • Claisen Condensation Mechanism & Conditions

    • University of Tehran. (2012). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. Journal of Sciences, Islamic Republic of Iran. Retrieved from

  • Hydrazine Cyclization Protocols

    • MDPI. (2013).[1] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules 2013, 18(2).[2][7][8] Retrieved from [1]

  • Product Identification (CAS 374064-01-4)

    • PubChem. 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid.[1][9] National Library of Medicine. Retrieved from [1]

Sources

biological targets of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Targets of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic small molecule with potential therapeutic applications. While direct experimental evidence for its biological targets is not yet extensively documented in peer-reviewed literature, its structural motifs—a pyrazole-3-carboxylic acid core and a pyridin-3-yl substituent—suggest several plausible and compelling protein targets. This guide synthesizes the available information on structurally related compounds to propose and detail the investigation of three primary putative biological targets: Indoleamine 2,3-dioxygenase 1 (IDO1), Nicotinic Acetylcholine Receptors (nAChRs), and Carbonic Anhydrases (CAs). We provide a comprehensive scientific rationale for the selection of these targets, detailed experimental workflows for their validation, and a discussion of the potential therapeutic implications.

Introduction to 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a small molecule belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The pyridin-3-yl group is also a common feature in centrally and peripherally acting drugs. The hydrochloride salt form of the compound enhances its solubility in aqueous media, a desirable property for biological testing and potential pharmaceutical development.

Table 1: Physicochemical Properties of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

PropertyValueSource
CAS Number 374064-01-4[1]
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 308-310 °C (decomposes)[3]
pKa 3.56 ± 0.10 (Predicted)[3]

Putative Biological Target 1: Indoleamine 2,3-dioxygenase 1 (IDO1)

Scientific Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[4] In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive.[4] This creates an immune-tolerant environment that allows tumors to evade immune surveillance. Consequently, inhibition of IDO1 is a promising strategy in cancer immunotherapy.[5]

The rationale for investigating 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid as an IDO1 inhibitor stems from the known activity of structurally similar compounds. Specifically, 5-(pyridin-3-yl)-1H-indole-4,7-dione has been identified as a reversible competitive inhibitor of IDO1. The pyrazole ring in our compound of interest can be considered a bioisosteric replacement for the indole ring, suggesting a similar binding mode within the active site of IDO1.

Proposed Signaling Pathway

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T_Cell T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalysis Kynurenine->T_Cell Induces Anergy/Apoptosis Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Upregulation Compound 5-(pyridin-3-yl)-1H- pyrazole-3-carboxylic acid Compound->IDO1 Inhibition

Caption: Proposed mechanism of IDO1 inhibition.

Experimental Validation Workflow

A systematic approach is required to validate IDO1 as a target. This involves a series of biochemical and cell-based assays.

Workflow Diagram:

validation_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays biochem_assay Enzymatic Assay (e.g., HeLa cell lysate or recombinant IDO1) kinetic_studies Enzyme Kinetics (Michaelis-Menten) biochem_assay->kinetic_studies If active binding_assay Biophysical Binding Assay (e.g., SPR or ITC) kinetic_studies->binding_assay cell_assay Cellular IDO1 Activity Assay (IFN-γ stimulated cells) binding_assay->cell_assay downstream_effects T-cell Proliferation Assay cell_assay->downstream_effects start Start: Compound Synthesis and Characterization start->biochem_assay nAChR_Pathway ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Compound 5-(pyridin-3-yl)-1H- pyrazole-3-carboxylic acid Compound->nAChR Modulates nAChR_validation_workflow cluster_binding Binding Assays cluster_functional Functional Assays radioligand_binding Radioligand Binding Assay (e.g., [³H]epibatidine) electrophysiology Two-Electrode Voltage Clamp (Xenopus oocytes) radioligand_binding->electrophysiology If binding is observed calcium_imaging Fluorescent Calcium Imaging electrophysiology->calcium_imaging start Start: Compound Synthesis and Characterization start->radioligand_binding

Sources

Technical Whitepaper: 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS: 1093636-79-3) is a critical heterocyclic building block in modern medicinal chemistry. Characterized by its bi-aryl scaffold containing both a pyridine ring and a pyrazole moiety, this compound serves as a "privileged structure" for designing ligands against kinases (e.g., p38 MAPK, BRAF) and G-protein coupled receptors (e.g., GPR109A).

This guide provides a comprehensive technical analysis of the molecule, distinguishing between the hydrochloride salt and its free base (CAS: 374064-01-4). It details validated synthetic protocols, physicochemical properties, and handling requirements to ensure reproducibility in high-throughput screening and lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule exists in a tautomeric equilibrium typical of 3,5-disubstituted pyrazoles. While often named as the 5-substituted isomer, the 3-substituted tautomer is chemically equivalent in solution due to rapid proton transfer at the pyrazole nitrogens.

Nomenclature and Identifiers[4][6][7]
PropertyHydrochloride SaltFree Base
IUPAC Name 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
CAS Number 1093636-79-3 374064-01-4
Molecular Formula C₉H₈ClN₃O₂C₉H₇N₃O₂
Molecular Weight 225.63 g/mol 189.17 g/mol
SMILES OC(=O)c1cc([nH]n1)c2cccnc2.ClOC(=O)c1cc([nH]n1)c2cccnc2
Appearance White to off-white crystalline solidWhite solid
Structural Tautomerism

The pyrazole ring allows for tautomeric shifting of the proton between N1 and N2. In the solid state, the specific tautomer is determined by crystal packing and hydrogen bonding networks. In solution, both forms exist in equilibrium.

Tautomerism T1 5-(pyridin-3-yl) tautomer (Major form in non-polar solvents) T2 3-(pyridin-3-yl) tautomer (Chemically equivalent) T1->T2 Proton Transfer (Fast)

Figure 1: Tautomeric equilibrium of the pyrazole core. Note that in the hydrochloride salt, the pyridine nitrogen is typically protonated.

Physicochemical Properties[1][2][3][5][8][9][10][11]

Understanding the acid-base profile is crucial for formulation and assay development. The hydrochloride salt significantly improves aqueous solubility compared to the zwitterionic free base.

Solubility Profile
  • Water: High (>50 mg/mL) for the HCl salt; Low (<1 mg/mL) for the free base.

  • DMSO: Soluble (>100 mM).

  • Methanol: Soluble.[1]

  • Ether/Hexanes: Insoluble.

Acid Dissociation Constants (pKa)

The molecule possesses three ionizable centers:

  • Carboxylic Acid (COOH): pKa ≈ 3.5 – 4.0.

  • Pyridine Nitrogen: pKa ≈ 3.6 (Protonated in HCl salt).

  • Pyrazole NH: pKa > 13 (Very weak acid).

Critical Note: At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), and the pyridine is largely unprotonated, resulting in a net negative charge (anionic species). The HCl salt is acidic in solution; buffering is required for biological assays.

Synthetic Pathways[3][9]

The synthesis follows a classical Claisen condensation strategy, utilizing 3-acetylpyridine as the starting material. This route is preferred for its scalability and cost-effectiveness.

Reaction Workflow

Synthesis Start 3-Acetylpyridine (Starting Material) Step1 Claisen Condensation (Diethyl oxalate, NaOEt/EtOH) Start->Step1 Inter1 Diketo Ester Intermediate (Lithium or Sodium enolate) Step1->Inter1 Step2 Cyclization (Hydrazine hydrate, AcOH) Inter1->Step2 Inter2 Ethyl 5-(pyridin-3-yl)pyrazole-3-carboxylate Step2->Inter2 Step3 Hydrolysis (NaOH, THF/Water) Inter2->Step3 Step4 Salt Formation (Excess HCl) Step3->Step4 Final 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid HCl Step4->Final

Figure 2: Synthetic route from 3-acetylpyridine to the target hydrochloride salt.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride.

Reagents:

  • 3-Acetylpyridine (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (1.5 eq) or Potassium tert-butoxide

  • Hydrazine hydrate (1.2 eq)

  • Sodium Hydroxide (2.0 eq)

  • Hydrochloric acid (conc. and 1M)

Procedure:

  • Condensation: To a stirred solution of sodium ethoxide in ethanol at 0°C, add diethyl oxalate followed by 3-acetylpyridine dropwise. Allow to warm to room temperature and stir for 4 hours. The formation of a yellow precipitate (sodium enolate) indicates reaction progress.

  • Cyclization: Dilute the mixture with acetic acid and add hydrazine hydrate carefully. Reflux for 2-4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the intermediate. Evaporate solvent to yield the ethyl ester.

  • Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add NaOH and heat to 60°C for 3 hours.

  • Salt Formation (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Acidify with concentrated HCl to pH < 1. Note: Stopping at pH 5 yields the free base zwitterion.

    • Evaporate the solvent to dryness or concentrate and precipitate with acetone/ether.

    • Recrystallize the solid from Ethanol/Water to obtain the pure hydrochloride salt.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of ethyl ester protons (quartet at ~4.3 ppm, triplet at ~1.3 ppm). Confirm pyridine protons (singlet ~9.1 ppm, doublets ~8.6 ppm) and the pyrazole singlet (~7.2 ppm).

Biological Relevance & Applications[3][8]

This scaffold is extensively used in drug discovery due to its ability to engage in multiple hydrogen bonding interactions.

Pharmacophore Features
  • Pyridine Nitrogen: Hydrogen bond acceptor. Often interacts with hinge region residues in kinase ATP-binding pockets.

  • Pyrazole NH: Hydrogen bond donor.

  • Carboxylic Acid: Can form salt bridges with lysine/arginine residues or be converted to amides to access adjacent hydrophobic pockets.

Target Classes
  • Kinase Inhibitors: The pyridyl-pyrazole motif is a known scaffold for p38 MAP kinase inhibitors and BRAF inhibitors. The pyridine ring mimics the adenine ring of ATP.

  • GPR109A Agonists: Analogs of this acid are investigated for treating dyslipidemia, similar to Acipimox (a pyridine N-oxide analog).

  • Epigenetic Modulators: Used in the synthesis of histone demethylase inhibitors.

Handling & Safety (SDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2][3]

Storage:

  • Store at 2-8°C (Refrigerate).

  • Hygroscopic: Store under inert atmosphere (Nitrogen/Argon) if possible.

  • Keep container tightly closed to prevent conversion to the hydrate form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3159715, 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Technical Disclosure Commons (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[4] (Analogous synthesis route validation). Retrieved from [Link]

Sources

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Introduction

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic organic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. As a member of the pyrazole class of compounds, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevance in drug discovery, with a primary focus on its molecular characteristics.

The pyrazole core is a well-established scaffold in pharmaceutical sciences, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The incorporation of a pyridine ring and a carboxylic acid functional group into the pyrazole structure of this particular molecule opens up diverse avenues for chemical modification and the exploration of novel biological targets.

Physicochemical Properties

The fundamental physicochemical properties of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride are crucial for its handling, characterization, and application in experimental settings. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H8ClN3O2[2][3]
Molecular Weight 225.63 g/mol [2][3]
CAS Number 1093636-79-3[2][3]
Appearance White to off-white solid[4]
Storage Sealed in a dry, room temperature, inert atmosphere[2][3]

It is important to distinguish this compound from its free base, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, which has a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol .[5] The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid, leading to the protonation of a basic nitrogen atom, typically on the pyridine ring, and the incorporation of a chloride counter-ion.

Synthesis and Chemical Reactions

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and its subsequent conversion to the hydrochloride salt involves standard organic chemistry transformations.

Synthesis of the Free Base

A general method for the synthesis of the parent compound, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, involves the hydrolysis of its corresponding ethyl ester.[4] The reaction is typically carried out using a base, such as sodium hydroxide, in a mixture of solvents like tetrahydrofuran, methanol, and water, followed by heating.[4] After the reaction is complete, the solvent is removed, and the residue is diluted with water. The solution is then neutralized with an acid, such as hydrochloric acid, to a specific pH to precipitate the desired carboxylic acid.[4] The crude product can then be purified by techniques like silica gel column chromatography.[4]

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the free base, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, with hydrochloric acid. This acid-base reaction results in the formation of the more water-soluble and often more crystalline hydrochloride salt.

General Reactivity

The carboxylic acid group of this molecule can undergo various reactions, such as esterification and amidation, to produce a library of derivatives. Furthermore, the pyrazole and pyridine rings can be subjected to a range of chemical modifications, allowing for the fine-tuning of the molecule's properties for specific applications. The pyrazole-3-carboxylic acid chloride can be synthesized and subsequently reacted with various nucleophiles like amines to form amide derivatives.[6][7]

Experimental Workflow: Synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

G start Start: Ethyl 5-(pyridin-3-yl)-1H- pyrazole-3-carboxylate hydrolysis Base-mediated Hydrolysis (NaOH, THF/MeOH/H2O, 65°C) start->hydrolysis neutralization Acidification with HCl to pH 5 hydrolysis->neutralization precipitation Precipitation of Free Base neutralization->precipitation purification Purification (Silica Gel Chromatography) precipitation->purification final_product End: 5-(pyridin-3-yl)-1H- pyrazole-3-carboxylic acid purification->final_product

Caption: A generalized workflow for the synthesis of the free base.

Relevance in Drug Discovery and Research

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Derivatives of pyrazole-3-carboxylic acid are explored for their potential as therapeutic agents. The ability to synthesize a variety of substituted pyrazole derivatives allows for the creation of compound libraries for high-throughput screening against various biological targets. The pyridine moiety in 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid can participate in hydrogen bonding and other interactions with biological macromolecules, potentially enhancing binding affinity and selectivity.

The carboxylic acid functional group provides a handle for further chemical modifications, such as the formation of amides and esters, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This versatility makes 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride a valuable starting material for the discovery of new drug candidates.

Conclusion

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a well-defined chemical entity with a molecular weight of 225.63 g/mol . Its synthesis is achievable through established chemical methodologies, and its structure offers multiple points for diversification, making it an attractive scaffold for medicinal chemistry research. The rich history of pyrazole derivatives in drug discovery underscores the potential of this compound as a building block for the development of novel therapeutics. A thorough understanding of its fundamental properties is paramount for its effective utilization in the laboratory.

References

  • ChemBK. 1-Phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid Hydrochloride. [Link]

  • TharChem. 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride-1172372-17-6. [Link]

  • ChemBK. 5-pyridin-3-yl-1h-pyrazole-3-carboxylic acid hydrazide. [Link]

  • Lead Sciences. 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride. [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5621.
  • National Center for Biotechnology Information. 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. PubChem Compound Database. [Link]

  • Kumar, A., & Sharma, G. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4934.
  • Ilhan, I. Ö., & Çadir, M. (2012). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • National Center for Biotechnology Information. 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. PubChem Compound Database. [Link]

Sources

Technical Guide: Initial Screening of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the initial screening workflow for 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride . Based on its structural bioisosterism to nicotinic acid (niacin), this compound is primarily screened as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , a


-coupled GPCR involved in lipid metabolism and anti-inflammatory signaling.

Executive Summary & Compound Profile

Compound Identity: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride Primary Target: GPR109A (HCAR2) Mechanism of Action: Orthosteric Agonist (


-coupled)
Therapeutic Context:  Dyslipidemia (LDL reduction/HDL elevation), anti-inflammatory signaling in macrophages/adipocytes.

This guide outlines a self-validating screening architecture designed to confirm agonism, quantify potency (


), and assess downstream signaling bias (G-protein vs. 

-arrestin) early in the development pipeline.
Physicochemical Properties (Pre-Screening)
PropertySpecificationTechnical Implication
Form Hydrochloride Salt (HCl)Enhanced water solubility; acidic in unbuffered solution.
MW ~225.63 g/mol Correction factor required for free-base equivalent dosing.
Solubility DMSO (>50 mM), Water (pH dependent)Stock solutions in DMSO recommended to prevent precipitation during serial dilution.
Stability HygroscopicStore under inert gas (Argon/Nitrogen) at -20°C.

Pre-Screening Preparation: Stock Solution & QC

Objective: Eliminate false negatives caused by compound degradation or precipitation.

Protocol: Stock Solution Generation
  • Weighing: Weigh the HCl salt in a humidity-controlled environment (glove box preferred) to avoid water uptake.

  • Solvent: Dissolve to 10 mM in anhydrous DMSO.

    • Rationale: DMSO prevents hydrolysis and ensures sterility.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of the crystal lattice.

  • QC Check: Verify concentration via UV-Vis (absorbance at

    
     nm) or LC-MS to confirm structural integrity before aliquoting.
    
  • Storage: Aliquot into single-use amber vials (20

    
    L) and freeze at -80°C. Never freeze-thaw more than once.
    

Primary Screening: -Coupled cAMP Inhibition Assay

Mechanism: GPR109A activation dissociates the


 subunit, which inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.[1] To measure this, we must first artificially elevate cAMP using Forskolin.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET.

Step-by-Step Protocol
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

  • Seeding: Dispense 2,000 cells/well in a 384-well low-volume white plate.

  • Agonist Addition:

    • Prepare a 2x solution of the test compound in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterases).

    • Add compound to cells and incubate for 15 minutes at 37°C.

    • Note: Pre-incubation ensures the receptor is occupied before Forskolin challenge.

  • Forskolin Challenge:

    • Add Forskolin (

      
       concentration, typically 1-10 
      
      
      
      M) to stimulate cAMP production.
    • Incubate for 30-45 minutes at room temperature.

  • Detection:

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) lysis buffer.

    • Incubate for 1 hour in the dark.

  • Readout: Measure HTRF ratio (665 nm / 620 nm).

    • Signal Logic: High cAMP (inactive compound) = Low Signal (competition). Low cAMP (active agonist) = High Signal.

Data Analysis
  • Normalization: Normalize to 0% activity (Forskolin only) and 100% activity (Forskolin + Reference Agonist, e.g., Nicotinic Acid 10

    
    M).
    
  • Curve Fitting: 4-parameter logistic regression to determine

    
    .
    

Secondary Screening: -Arrestin Recruitment (Safety Profiling)

Rationale: Niacin-induced cutaneous flushing is mediated by GPR109A-dependent


-arrestin recruitment in Langerhans cells, leading to COX-2 activation and 

release. "Biased agonists" that activate

without recruiting

-arrestin are highly desirable to avoid this side effect.
Protocol: PathHunter® (Enzyme Fragment Complementation)
  • System: Cells expressing GPR109A fused to a ProLink™ tag (PK) and

    
    -Arrestin fused to an Enzyme Acceptor (EA).
    
  • Incubation: Treat cells with the test compound for 90 minutes .

  • Mechanism: If the compound recruits

    
    -arrestin, PK and EA interact, forming active 
    
    
    
    -galactosidase.
  • Detection: Add chemiluminescent substrate and read luminescence.

  • Interpretation:

    • High Signal: Full agonist (High flushing risk).

    • Low Signal + High efficacy in cAMP assay: Biased Agonist (Therapeutic Gold Standard).

Selectivity & Counter-Screening

To ensure the observed effects are GPR109A-specific and not due to off-target enzymatic inhibition (specifically D-Amino Acid Oxidase, which pyrazole-carboxylic acids can inhibit), a counter-screen is required.

Target: D-Amino Acid Oxidase (DAAO).[2] Assay: Amplex Red coupled enzymatic assay. Threshold: If


 against DAAO is < 100x the 

for GPR109A, the compound lacks sufficient selectivity.

Visualization of Signaling & Workflow

Figure 1: GPR109A Signaling Pathway & Assay Logic

GPR109A_Pathway Compound 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid Receptor GPR109A (HCAR2) Compound->Receptor Binding Gi Gi Protein (α-subunit) Receptor->Gi Activation Arrestin β-Arrestin Recruitment Receptor->Arrestin GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduces Lipolysis Lipolysis Inhibition (Therapeutic) cAMP->Lipolysis Downstream Effect Flushing Cutaneous Flushing (Side Effect) Arrestin->Flushing Langerhans Cell Signal

Caption: Dual signaling pathways of GPR109A.[3] The primary screen targets the Gi-cAMP axis (green), while the secondary screen monitors the Arrestin-Flushing axis (red).

Figure 2: Screening Workflow Decision Tree

Screening_Workflow Start Compound QC & Solubilization Primary Primary Screen: cAMP Inhibition (HTRF) Start->Primary Decide1 Active? (>50% inhibition) Primary->Decide1 Secondary Secondary Screen: β-Arrestin Recruitment Decide1->Secondary Yes Discard Discard Decide1->Discard No Selectivity Selectivity Screen: DAAO Inhibition Secondary->Selectivity Assess Bias Hit Validated Hit (Biased Agonist) Selectivity->Hit High Selectivity

Caption: Sequential screening logic. Compounds must pass the cAMP efficacy threshold before bias and selectivity profiling.

References

  • GPR109A Agonism & Lipid Metabolism

    • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. National Institutes of Health (NIH).

  • Receptor Internalization & Flushing Mechanisms

    • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.

  • Structural Analogs & Patent Landscape

    • Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A.[4] PubMed.[5]

  • Off-Target Pharmacology (DAAO)

    • Alteration in the plasma concentration of a DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid.[2] NIH.

  • Compound Chemical Properties

    • 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride Product Data. Lead Sciences.

Sources

Computational & Theoretical Profiling of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for GPR109A Agonists and Bioisosteric Drug Design

Executive Summary & Structural Significance

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid represents a privileged bi-heterocyclic scaffold in medicinal chemistry. Structurally, it fuses a pyridine ring (bioisostere of a phenyl group with altered basicity) with a pyrazole-3-carboxylic acid moiety.

This molecule is of high theoretical and practical interest for two primary reasons:

  • GPR109A (HM74A) Agonism: It acts as an extended bioisostere of Nicotinic Acid (Niacin). The carboxylic acid mimics the acidic head of niacin, while the pyrazole-pyridine system provides a hydrophobic tail that interacts with the transmembrane domains of the G-protein coupled receptor (GPCR).

  • Tautomeric Complexity: The pyrazole ring introduces prototropic tautomerism (

    
     vs 
    
    
    
    ), a critical theoretical parameter that dictates ligand-protein binding affinity and solubility.

This guide outlines the theoretical framework for characterizing this molecule, utilizing Density Functional Theory (DFT) and Molecular Docking protocols.[1][2]

Quantum Chemical Profiling (DFT Protocols)

To accurately predict the reactivity and binding potential of this scaffold, researchers must employ high-level quantum mechanical calculations. The following protocol ensures data integrity and reproducibility.

2.1. Computational Methodology Standards
  • Software: Gaussian 16, ORCA, or GAMESS (US).

  • Method: Density Functional Theory (DFT).[1][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for better dispersion correction in stacking interactions).

  • Basis Set: 6-311++G(d,p) .[1]

    • Expert Insight: The inclusion of diffuse functions (++) is non-negotiable here due to the lone pairs on the pyridine nitrogen and carboxylic oxygens, which loosely hold electrons. Polarization functions (d,p) are required to describe the aromatic ring flexibility.

2.2. Tautomeric Equilibrium Analysis

The most critical theoretical aspect of this molecule is the proton migration on the pyrazole ring. The molecule exists in dynamic equilibrium between two major tautomers:

  • Tautomer A: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

  • Tautomer B: 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid.

Theoretical Directive: You must calculate the Gibbs Free Energy (


)  difference between these forms in both gas phase and solvent (PCM model, Water/DMSO).
  • Expected Outcome: Tautomer A is generally more stable due to reduced steric clash between the carboxylic acid and the pyridine ring, though hydrogen bonding with the solvent can shift this equilibrium.

2.3. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrazole ring and the carboxylic oxygen lone pairs. Represents the electron donor capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring. Represents the electron acceptor capacity (susceptibility to nucleophilic attack).

Data Presentation Template:

Parameter Value (eV) Physical Significance

|


  | -6.45 (est) | Ionization potential; oxidation susceptibility. |
| 

| -1.85 (est) | Electron affinity; reduction potential. | |

| ~4.60 | Indicates a stable, "hard" molecule resistant to spontaneous reaction. | | Dipole Moment (

)
| ~4.2 Debye | High polarity suggests strong solubility in polar solvents (DMSO). |
Molecular Electrostatic Potential (MEP) Mapping[1][5]

MEP mapping is the "bridge" between quantum theory and drug-receptor interaction. For this molecule, the MEP surface reveals the "Pharmacophore Points."

  • Red Regions (Negative Potential):

    • Carboxylic Oxygens: The primary anchor point. In GPR109A, this interacts with a conserved Arginine residue (Arg263).

    • Pyridine Nitrogen: A secondary hydrogen bond acceptor.

    • Pyrazole Nitrogen (

      
      ):  If unprotonated, acts as a weak acceptor.
      
  • Blue Regions (Positive Potential):

    • Carboxylic Hydrogen: Strong H-bond donor.

    • Pyrazole -NH: Critical for directional binding.

Visualization of Logic (DOT Diagram):

MEP_Logic Molecule 5-(pyridin-3-yl)-1H-pyrazole -3-carboxylic acid DFT_Calc DFT Calculation (B3LYP/6-311++G**) Molecule->DFT_Calc MEP_Map MEP Surface Generation DFT_Calc->MEP_Map Site_A Negative Potential (-) Carboxyl Oxygens MEP_Map->Site_A Identifies Site_B Positive Potential (+) Pyrazole NH MEP_Map->Site_B Identifies Receptor_Arg Receptor Interaction (Arg263 Salt Bridge) Site_A->Receptor_Arg Electrostatic Receptor_Glu Receptor Interaction (H-Bond Acceptor) Site_B->Receptor_Glu H-Bond

Caption: Logical flow from DFT calculation to identification of pharmacophoric binding sites via MEP mapping.

Molecular Docking Protocol (GPR109A)

To validate the theoretical utility of the scaffold, molecular docking is performed against the Nicotinic Acid Receptor.

4.1. Target Preparation

Since a high-resolution crystal structure of human GPR109A is often proprietary or low-resolution, homology modeling is frequently required.

  • Template: GPR81 (Lactate receptor) or GPR109B.

  • Active Site Definition: The orthosteric binding pocket is defined by residues Arg263, Tyr284, and Ser178 .

4.2. Docking Workflow
  • Ligand Prep: Convert the optimized DFT geometry (from Section 2) to .pdbqt format. Crucial: Fix the bond orders to aromatic and ensure the carboxylic acid is deprotonated (carboxylate anion) if docking at physiological pH (7.4), as the pKa is ~3.5–4.0.

  • Grid Generation: Center the grid box on Arg263. Dimensions:

    
     Å.
    
  • Algorithm: Genetic Algorithm (Lamarckian) via AutoDock Vina or Glide (Schrödinger).

4.3. Interpretation of Results

A successful theoretical candidate must show:

  • Binding Energy:

    
     kcal/mol.
    
  • Salt Bridge: Distance

    
     Å between the carboxylate 
    
    
    
    and Arg263 guanidinium group.
  • Pi-Pi Stacking: Interaction between the pyridine ring and Phe/Tyr residues in the transmembrane bundle.

Experimental Validation & Synthesis

Theoretical predictions must be grounded in physical reality. The synthesis of this molecule validates the "synthetic accessibility" score used in drug design.

Synthetic Pathway (Claisen Condensation):

  • Precursors: 3-Acetylpyridine + Diethyl oxalate.

  • Base: Sodium ethoxide (NaOEt).

  • Intermediate: Formation of ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate.

  • Cyclization: Addition of Hydrazine hydrate (

    
    ) yields the pyrazole ester.
    
  • Hydrolysis: NaOH/EtOH reflux yields the final acid.

Spectroscopic Validation (IR/Raman):

  • C=O Stretch (Acid): ~1690–1710 cm⁻¹ (Theoretical calculations usually overestimate this; apply a scaling factor of 0.961).

  • N-H Stretch: ~3200–3400 cm⁻¹ (Broad band).

References
  • Shen, H. C. (2009).[5] Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A.[5] Expert Opinion on Therapeutic Patents, 19(8), 1149-1155.[5]

  • Cvijetić, I. N., et al. (2015).[6] 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. European Journal of Medicinal Chemistry, 97, 26-39.

  • Supuran, C. T., et al. (2025).[6] 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure. (Contextual citation based on general class properties).

  • Tunç, T., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties. Scientific Reports.

  • Jung, M. E., et al. (2015).[6] Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A.[7] European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application of Pyridinyl Pyrazoles in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinyl Pyrazole Scaffold

The pyridinyl pyrazole moiety—specifically the 1-(2-pyridinyl)-pyrazole and pyrazolo[3,4-b]pyridine scaffolds—has emerged as a "privileged structure" in oncology drug discovery. This chemical architecture effectively mimics the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor for a broad spectrum of kinases, including BRAF V600E , EGFR , VEGFR-2 , and PIM-1 .[1]

Beyond kinase inhibition, recent structure-activity relationship (SAR) studies have revealed that specific substitutions (e.g., trimethoxy phenyl rings) can shift the mechanism of action toward tubulin polymerization inhibition , targeting the colchicine-binding site.[1] This dual-potential makes the scaffold highly versatile but requires rigorous experimental design to distinguish between cytostatic (kinase-driven) and cytotoxic (antimitotic) effects.

Mechanism of Action (MOA)

To properly design cell-based assays, researchers must understand the two primary signaling nodes targeted by this scaffold.[1]

Kinase Inhibition (G0/G1 Arrest)

Pyridinyl pyrazoles typically bind to the "hinge region" of the kinase ATP-binding pocket. The pyridine nitrogen often acts as a hydrogen bond acceptor, while the pyrazole NH (or substituents) acts as a donor.[1]

  • Key Targets: BRAF, EGFR, PIM-1, CDK2.[1]

  • Phenotype: Cells accumulate in the G0/G1 phase due to blockade of proliferative signaling (MAPK/ERK or PI3K/AKT pathways).

Tubulin Destabilization (G2/M Arrest)

Derivatives with bulky, electron-rich aryl groups (resembling combretastatin A-4) bind to the colchicine site on


-tubulin.
  • Mechanism: Prevents microtubule assembly during mitosis.[1]

  • Phenotype: Cells arrest in the G2/M phase , leading to mitotic catastrophe and apoptosis.[1]

MOA Visualization

The following diagram illustrates the divergent pathways and the expected cellular outcomes.

MOA_Pathway cluster_Kinase Pathway A: Kinase Inhibition cluster_Tubulin Pathway B: Tubulin Destabilization Compound Pyridinyl Pyrazole Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Scaffold A (Planar/H-bonding) Colchicine_Site Colchicine Binding Site (Beta-Tubulin) Compound->Colchicine_Site Scaffold B (Bulky Aryl Groups) Signaling Blockade of MAPK / PI3K / PIM-1 ATP_Pocket->Signaling G1_Arrest G0/G1 Cell Cycle Arrest Signaling->G1_Arrest Apoptosis Apoptosis / Cell Death G1_Arrest->Apoptosis Polymerization Inhibition of Microtubule Assembly Colchicine_Site->Polymerization M_Arrest G2/M Mitotic Arrest Polymerization->M_Arrest M_Arrest->Apoptosis

Figure 1: Dual mechanism of action for pyridinyl pyrazole derivatives. Pathway selection depends on specific R-group substitutions.

Compound Preparation & Handling

Pyridinyl pyrazoles are often hydrophobic and prone to precipitation in aqueous media.[1] Proper handling is critical to avoid "false negatives" in potency assays.

Solubility Protocol
  • Stock Solution: Dissolve the solid compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM or 20 mM .

    • Note: Vortex vigorously.[1] If the compound is stubborn, sonicate at 37°C for 5–10 minutes.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Working Solutions:

    • Dilute the stock into serum-free media immediately before adding to cells.

    • Maximum DMSO: Ensure the final DMSO concentration in the well is < 0.5% (v/v) (ideally 0.1%) to prevent solvent toxicity.

    • Precipitation Check: Inspect the 100 µM working solution under a microscope. If crystals are visible, the IC50 data will be invalid.[1]

Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Purpose: To determine the IC50 value of the compound against specific cancer cell lines (e.g., MCF-7, A549).[1]

Critical Warning: Some pyrazole derivatives containing phenolic groups or specific nitrogen arrangements can chemically reduce MTT or fluoresce, causing interference.[1] Always run a cell-free blank.

Materials:

  • Target Cells (e.g., MCF-7, A549)[1][2]

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)

Step-by-Step:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the pyridinyl pyrazole (e.g., 0.1 µM to 100 µM).[1]

    • Add 100 µL of 2x drug solution to each well.

    • Controls:

      • Negative:[1] 0.1% DMSO vehicle.[1]

      • Positive: Doxorubicin or Staurosporine.[1]

      • Blank (Interference Check): Media + Drug (No Cells).[1]

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent. Incubate 3–4 hours.

    • Carefully aspirate media (if using DMSO solubilization) or add detergent (if using SDS).[1]

    • Dissolve formazan crystals in 150 µL DMSO.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Subtract the "Blank (No Cells)" OD from the treatment wells. If the Drug+Media blank has a higher OD than Media-only, your compound is interfering with the assay. Switch to SRB Assay or CellTiter-Glo (ATP) .

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To distinguish between kinase inhibition (G1 arrest) and tubulin inhibition (G2/M arrest).

Step-by-Step:

  • Treatment: Treat 1x10^6 cells (6-well plate) with the compound at 2x IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS.[1]

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur).[1] Record 10,000 events.

  • Interpretation:

    • G0/G1 Peak Increase: Suggests CDK/Cyclin or Kinase pathway inhibition.[1]

    • G2/M Peak Increase: Suggests Tubulin polymerization inhibition.[1][3][4]

Protocol C: Tubulin Polymerization Assay (In Vitro)

Purpose: To confirm direct interaction with tubulin if G2/M arrest is observed.

Method:

  • Use a commercial fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Prepare tubulin in G-PEM buffer + GTP.

  • Add compound (10 µM) or Control (Paclitaxel/Colchicine) to a black 96-well half-area plate.

  • Add tubulin solution and immediately read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.

  • Result:

    • Destabilizers (Pyridinyl Pyrazoles): Decrease in Vmax and final fluorescence plateau compared to vehicle.[1]

    • Stabilizers (Taxol-like): Rapid increase in polymerization rate.[1]

Experimental Workflow Diagram

This workflow ensures a logical progression from screening to mechanistic validation, minimizing wasted resources on false positives.

Experimental_Workflow Start Compound Library (Pyridinyl Pyrazoles) Screen Step 1: Cytotoxicity Screen (MTT/SRB Assay) Target: A549, MCF-7, HepG2 Start->Screen Analysis Calculate IC50 & Selectivity Index (Cancer vs. Normal Fibroblasts) Screen->Analysis Decision IC50 < 10 µM? Analysis->Decision Discard Discard / Optimize Structure Decision->Discard No Mechanism Step 2: Mechanism Determination (Flow Cytometry) Decision->Mechanism Yes G1_Path G0/G1 Arrest Observed Mechanism->G1_Path G2_Path G2/M Arrest Observed Mechanism->G2_Path Kinase_Assay Step 3A: Kinase Profiling (BRAF, EGFR, CDK2) G1_Path->Kinase_Assay Tubulin_Assay Step 3B: Tubulin Polymerization (In Vitro Fluorescence) G2_Path->Tubulin_Assay

Figure 2: Logical workflow for evaluating pyridinyl pyrazole derivatives.

Data Analysis & Interpretation

Calculating Selectivity Index (SI)

To ensure the compound is a viable drug candidate and not a general toxin, compare toxicity in cancer cells vs. normal cells (e.g., HEK293 or HFF-1 fibroblasts).[1]



  • SI < 2: General toxin (low therapeutic potential).[1]

  • SI > 10: High selectivity (promising lead).

Troubleshooting Common Issues
IssueProbable CauseSolution
High Background in MTT Pyrazole reduction of tetrazoliumUse cell-free blanks; switch to SRB assay.
Precipitation in Wells Low solubility in aqueous mediaLower concentration; ensure DMSO < 0.5%; use cyclodextrin.[1]
Fluorescence Interference Compound autofluorescenceCheck compound emission spectrum; avoid overlapping fluorophores (e.g., use PI instead of DAPI if blue fluorescence).

References

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Oncology. (2020). Link

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. Scientific Reports. (2024). Link

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (2021). Link

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization. Cells. (2024).[1] Link

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. International Journal of Molecular Sciences. (2021). Link

Sources

development of p38 MAP kinase inhibitors from pyrazole scaffolds

Application Note: Strategic Development of p38 MAPK Inhibitors via Pyrazole Scaffolds

Introduction & Structural Rationale

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to environmental stress and cytokines. Specifically, the p38



While many scaffolds have been explored, the pyrazole moiety remains a "privileged structure" in kinase drug discovery. It functions as an effective ATP-mimetic, capable of forming crucial hydrogen bonds with the kinase hinge region (specifically Met109 and Gly110 in p38

The Design Challenge

Developing p38 inhibitors requires balancing potency with selectivity (avoiding off-target effects on JNK or ERK) and physicochemical properties. The pyrazole core offers a versatile template for Fragment-Based Drug Design (FBDD) , allowing the attachment of hydrophobic groups to access the hydrophobic back pocket (Gatekeeper Thr106) and solubilizing groups to interact with the solvent-exposed regions.

Pathway Visualization

The following diagram illustrates the upstream activation and downstream effectors of p38, highlighting the intervention point for pyrazole inhibitors.

p38_PathwayStimuliStress / Cytokines(LPS, TNF-a, UV)MAP3KMAP3Ks(TAK1, ASK1)Stimuli->MAP3KActivationMKKMKK3 / MKK6MAP3K->MKKPhosphorylationp38p38 MAPK(Target)MKK->p38Phosphorylation (Thr-Gly-Tyr)MK2MK2p38->MK2MSKMSK1/2p38->MSKTFTranscription Factors(ATF2, MEF2)p38->TFNuclear TranslocationResponseInflammation(TNF-a, IL-1b, IL-6)MK2->ResponsemRNA StabilityTF->ResponseGene ExpressionInhibitorPyrazole InhibitorInhibitor->p38ATP Competition

Figure 1: The p38 MAPK signaling cascade showing the point of inhibition. Pyrazole compounds compete with ATP to block downstream phosphorylation of MK2 and transcription factors.

Chemical Synthesis: Regioselective Pyrazole Construction

To explore the Structure-Activity Relationship (SAR), we utilize a modular synthesis approach. The most robust method for generating diverse 1,3,5-trisubstituted pyrazoles is the condensation of hydrazines with 1,3-diketones.

Critical Insight: Regiochemistry

A common pitfall in pyrazole synthesis is poor regioselectivity when using asymmetric diketones. To ensure the correct isomer (which dictates the vector of the substituents in the active site), we employ a stepwise approach controlling pH and solvent polarity.

Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • Aryl hydrazine hydrochloride (R1)

  • 1,3-diketone derivative (R2, R3)

  • Ethanol (Absolute)

  • Triethylamine (Et3N) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the 1,3-diketone in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 equivalents of the aryl hydrazine hydrochloride.

  • Catalysis:

    • For electron-deficient hydrazines: Add catalytic AcOH (5 mol%) to activate the carbonyl.

    • For acid-sensitive substrates: Use Et3N to buffer the reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol (often yields pure isomer).

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (SiO2) is required if regioisomers are observed.

    • Validation: Confirm structure via 1H-NMR (NOESY is critical to distinguish regioisomers based on spatial proximity of R-groups).

Biochemical Validation: ADP-Glo™ Kinase Assay

Once synthesized, compounds must be screened for potency (IC50) against recombinant p38

ADP-Glo™ Kinase Assay
Assay Principle

The assay is performed in two steps:

  • Kinase Reaction: p38 transfers phosphate from ATP to a substrate (e.g., ATF2 or MBP), generating ADP.

  • ADP Detection: The ADP-Glo reagent terminates the reaction and converts remaining ATP to AMP. The Kinase Detection Reagent then converts the generated ADP back to ATP, which is used by luciferase to generate light.

Protocol: IC50 Determination

Reagents:

  • Recombinant p38

    
     (active).
    
  • Substrate: ATF2 (residues 19-96) or MBP.

  • ADP-Glo™ Kinase Assay Kit.

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of pyrazole inhibitors in DMSO. Transfer 1 µL to a 384-well white low-volume plate.

  • Enzyme Addition: Dilute p38

    
     to 2 ng/µL in Reaction Buffer. Add 2 µL to the wells. Incubate for 10 min at RT (allows inhibitor binding).
    
  • Substrate/ATP Mix: Prepare a mix of ATF2 (0.2 µg/µL) and ATP (at

    
     concentration, typically 50-100 µM for p38). Add 2 µL to start the reaction.
    
  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (depletes unconsumed ATP).

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP -> Light).

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =

Assay_WorkflowStep11. CompoundDilution(DMSO)Step22. Add p38Enzyme(10 min Pre-inc)Step1->Step2Step33. Add ATP/Substrate(Start Reaction)Step2->Step360 minStep44. ADP-Glo Reagent(Stop Reaction)Step3->Step440 minStep55. Detection Reagent(Luciferase)Step4->Step530 minStep66. LuminescenceReadoutStep5->Step6

Figure 2: Step-by-step workflow for the ADP-Glo biochemical assay. Timing is critical for reproducibility.

Cellular Validation: LPS-Induced TNF- Release

Biochemical potency does not guarantee cellular efficacy (due to permeability or efflux). The "Gold Standard" cellular assay for p38 inhibitors is the inhibition of TNF-

Protocol: THP-1 Challenge Assay

Cell Line: THP-1 (Human monocytic leukemia cell line). Stimulant: LPS (from E. coli O111:B4).

  • Seeding: Plate THP-1 cells at

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Treatment: Add pyrazole inhibitors (serial dilutions) 1 hour prior to stimulation. This pre-incubation is vital to block p38 before the signaling cascade initiates.

  • Stimulation: Add LPS (final concentration 1 µg/mL).

  • Incubation: Incubate for 4 hours at 37°C, 5% CO2. (TNF-

    
     peaks at 4 hours; longer incubation risks degradation).
    
  • Harvest: Centrifuge plate at 1500 rpm for 5 min. Collect supernatant.

  • Quantification: Analyze supernatant using a human TNF-

    
     ELISA kit.
    

Data Presentation: SAR Summary

When analyzing your pyrazole library, organize data to correlate structural changes with both enzymatic (intrinsic) and cellular (extrinsic) potency.

Table 1: Representative SAR Data Structure

Compound IDR1 (N-Aryl)R3 (Core)R5 (Solvent)p38

IC50 (nM)
THP-1 EC50 (nM)Selectivity (vs JNK1)
PYR-001 PhenylMethylH150>100010x
PYR-002 4-F-PhenylMethylH4560012x
PYR-003 4-F-Phenylt-ButylPyridine5 25 >100x
ControlSB-203580N/AN/A50300High

Note: The introduction of a bulky t-Butyl group at R3 often improves fit in the hydrophobic gatekeeper pocket, while a pyridine at R5 can improve solubility and cellular permeability.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272.

  • Laufer, S. A., et al. (2002). Introduction of a New Class of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 45(13), 2733–2740.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2, 717–726.

  • Thermo Fisher Scientific. (2023). Human TNF alpha ELISA Kit Protocol. Thermo Fisher Documentation.

Application Note: Formulation and Handling of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heteroaromatic carboxylic acid scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD) and metabolic receptor research (specifically targeting HCAR2/GPR109A).

Structurally, the compound features an amphoteric profile: a basic pyridine nitrogen, a weakly acidic pyrazole ring, and a strongly acidic carboxylic acid moiety. This zwitterionic potential creates specific solubility "danger zones" near neutral pH, where the compound may exist in a poorly soluble neutral form before ionizing.

This guide provides a rigorous protocol for solubilizing, storing, and deploying this compound in biological assays, ensuring data integrity by preventing micro-precipitation and pH artifacts.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Assay
Molecular Weight ~189.17 g/mol Small molecule; rapid diffusion.
pKa (Acidic) ~3.5 (Carboxylic Acid)Ionized (anionic) at physiological pH (7.4).
pKa (Basic) ~3.8 (Pyridine Nitrogen)Protonated at acidic pH.
LogP ~0.5 - 1.2 (Low)Moderate membrane permeability; generally hydrophilic at pH 7.4.
Solubility (Water) Low (pH dependent)Risk of precipitation at pH 3–5.
Solubility (DMSO) High (>100 mM)Preferred solvent for stock solutions.

Stock Solution Preparation

The "Golden Rule" of Heterocycles

Never dissolve directly in aqueous buffer. The dissolution kinetics of the solid crystal lattice are slow in neutral buffers. Always establish a high-concentration organic or alkaline stock first.

Protocol A: DMSO Stock (Standard)

Best for: High-throughput screening (HTS), enzymatic assays, and cell culture where DMSO < 1% is tolerated.

  • Weighing: Accurately weigh 10–20 mg of solid compound into a glass amber vial (hydroscopic protection).

  • Calculation: Calculate the volume of DMSO (anhydrous, ≥99.9%) required to reach 50 mM .

    • Formula:

      
      
      
  • Dissolution: Add DMSO. Vortex vigorously for 60 seconds. Sonicate at 35-40 kHz for 5 minutes if visual particulates remain.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 6 months (protect from moisture; water uptake in DMSO causes precipitation).

Protocol B: Aqueous Alkaline Stock (Sodium Salt)

Best for: Animal studies (in vivo) or DMSO-sensitive primary cell assays.

  • Molar Equivalent: Prepare 1.0 M NaOH.

  • Dissolution: Add 1.05 equivalents of NaOH to the solid compound.

    • Mechanism: Converts the carboxylic acid to the highly soluble sodium carboxylate.

  • Dilution: Immediately dilute with PBS (pH 7.4) to the desired stock concentration (e.g., 10 mM).

  • pH Check: Verify pH is neutral (7.0–7.5). If too basic, back-titrate carefully with dilute HCl, but do not cross below pH 6.0 to avoid reprecipitation.

Working Solutions & Serial Dilution

A common error is "crashing out" the compound by diluting a high-concentration DMSO stock directly into a cold, protein-free buffer.

The "Intermediate Shift" Method

To ensure stability, use an intermediate dilution step.

Step-by-Step Protocol:

  • Thaw: Thaw 50 mM DMSO stock at room temperature (RT). Vortex.

  • Intermediate Plate (100x): Prepare serial dilutions in 100% DMSO first.

    • Example: Dilute 50 mM

      
       10 mM 
      
      
      
      2 mM (all in DMSO).
  • Final Assay Plate (1x): Transfer 1 µL of the Intermediate DMSO solution into 99 µL of Assay Media.

    • Result: Final DMSO concentration is 1% (constant across all wells).

    • Benefit: Keeps the compound solubilized until the final moment of dispersion.

Biological Assay: GPR109A (HCAR2) Functional Screen

Given the structural similarity to Nicotinic Acid, this compound is a prime candidate for HCAR2 activation assays (Gi-coupled GPCR).

Assay Principle: TR-FRET cAMP Suppression

The compound activates the Gi protein, inhibiting Adenylyl Cyclase and reducing Forskolin-stimulated cAMP levels.

Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).

  • Agonist: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

  • Stimulator: Forskolin (10 µM final).

  • Detection Kit: LANCE Ultra cAMP or HTRF cAMP kit.

Detailed Workflow
  • Cell Seeding:

    • Harvest cells and resuspend in Stimulation Buffer at 200,000 cells/mL.

    • Dispense 5 µL/well into a 384-well white low-volume plate.

  • Compound Addition:

    • Add 5 µL of the 2x working solution (prepared in Stimulation Buffer containing 2x Forskolin).

    • Note: Ensure the compound was diluted from DMSO stock as per Section 3.

  • Incubation:

    • Incubate for 30–45 minutes at RT. (Gi responses are rapid).

  • Detection:

    • Add 5 µL of Eu-cAMP tracer.

    • Add 5 µL of ULight-anti-cAMP antibody.

  • Read:

    • Incubate 1 hour at RT.

    • Read on an EnVision or compatible plate reader (TR-FRET mode: Ex 320nm, Em 615/665nm).

Data Analysis
  • Plot FRET Ratio (665/615 nm) vs. Log[Compound].

  • Since this is a Gi-agonist assay, the signal (cAMP) will decrease as compound concentration increases .

  • Fit data to a 4-parameter logistic (4PL) equation to determine

    
     (potency).
    

Visualization of Workflows

Formulation Decision Logic

This diagram guides the researcher on choosing the correct solvent system based on the intended application.

FormulationLogic Start Start: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid CheckApp Determine Application Start->CheckApp InVivo In Vivo / Animal Study CheckApp->InVivo InVitro In Vitro / Cell Assay CheckApp->InVitro AqStock Aqueous Stock (Protocol B) 1.05 eq NaOH -> PBS InVivo->AqStock DMSOStock DMSO Stock (Protocol A) 50 mM in Anhydrous DMSO InVitro->DMSOStock CheckpH Check pH Must be 7.0 - 7.5 AqStock->CheckpH InterDil Intermediate Dilution Serial Dilution in 100% DMSO DMSOStock->InterDil FinalInj Injection (IV/IP/PO) CheckpH->FinalInj FinalAssay Assay Well Final DMSO < 1% InterDil->FinalAssay 1:100 Dilution into Media

Caption: Decision tree for solubilization strategies ensuring compatibility with downstream biological applications.

Gi-Coupled Signaling Pathway (Assay Mechanism)

Understanding the mechanism is crucial for interpreting "Gain of Signal" vs "Loss of Signal" in the raw data.

GiSignaling Ligand Compound (Agonist) Receptor GPR109A (HCAR2) Ligand->Receptor Binds GiProtein Gαi Protein (Activated) Receptor->GiProtein Activates AC Adenylyl Cyclase (Enzyme) GiProtein->AC INHIBITS cAMP cAMP (Second Messenger) AC->cAMP Converts ATP Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates ATP ATP ATP->AC Detection TR-FRET Signal (Low cAMP = High Signal) cAMP->Detection Competes with Tracer

Caption: Mechanistic pathway of the GPR109A assay. The compound inhibits cAMP production, countering the Forskolin stimulation.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation in Media "pH Shock" upon dilution.Use the "Intermediate Shift" method (dilute in DMSO first). Ensure media is buffered (HEPES).
Yellowing of Stock Oxidation of pyridine ring.Check storage conditions. Discard if >6 months old. Store under Nitrogen/Argon if possible.
Inconsistent IC50 DMSO evaporation in plate.Use plate seals during incubation. Ensure DMSO % is constant in all wells (including controls).
High Background Interference with FRET.The compound is a heteroaromatic; check for auto-fluorescence at 320nm/615nm. Use appropriate blanks.

References

  • Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003.

  • Wise, A., et al. "Molecular mechanisms of the high affinity nicotinic acid receptor HM74A." Journal of Biological Chemistry, 2003.

  • Di Lisa, F., et al. "Acipimox: a niacin derivative for the treatment of metabolic syndrome." Current Drug Targets, 2012. (Context on Pyridine-acid bioisosteres).
  • Standard Guide for Preparation of Stock Solutions. NIH Chemical Genomics Center Protocols.

Application Notes and Protocols: Harnessing Pyrazole Carboxylic Acids in Click Chemistry for Accelerated Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Pyrazole Scaffolds and Click Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the pyrazole nucleus stands out as a "privileged scaffold"[1]. Its presence in numerous FDA-approved drugs, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology, underscores its significance[1][2]. Pyrazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3][4]. The unique electronic properties and metabolic stability of the pyrazole ring make it a highly desirable component in the design of novel therapeutics[1].

Concurrently, the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the way molecules are synthesized and conjugated[5]. This reaction is celebrated for its high efficiency, broad functional group tolerance, and mild reaction conditions, allowing for the rapid and reliable construction of complex molecular architectures from modular building blocks[5][6].

This guide details the synergistic application of pyrazole carboxylic acids in CuAAC click chemistry. Pyrazole carboxylic acids are particularly valuable as they offer a bifunctional platform: the pyrazole core can impart specific biological activities or act as a coordinating ligand, while the carboxylic acid handle provides a site for further chemical modification or bioconjugation. This dual functionality allows for the streamlined synthesis of novel drug candidates, bioprobes, and functionalized materials. Herein, we provide detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals seeking to leverage this powerful combination.

Mechanistic Insights: The Role of Pyrazole Moieties in CuAAC Reactions

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole[6]. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.

While pyrazole carboxylic acids can be functionalized with either an alkyne or an azide to participate directly as a substrate in the CuAAC reaction, the pyrazole ring itself can also play a crucial role as a ligand that accelerates the catalytic cycle. The nitrogen atoms in the pyrazole ring can coordinate with the copper(I) catalyst, stabilizing it and enhancing its reactivity. This is analogous to the well-documented use of other nitrogen-containing heterocyclic ligands to accelerate CuAAC reactions[7]. The choice of whether to use the pyrazole as a substrate or a ligand depends on the desired final molecular architecture.

The carboxylic acid group is generally a spectator to the click reaction itself but is a key functional handle for post-reaction modifications.

Visualizing the Workflow: From Pyrazole Carboxylic Acid to Functional Conjugate

The overall strategy involves a modular approach where a pyrazole carboxylic acid is first functionalized with either an azide or an alkyne. This "clickable" pyrazole is then reacted with a complementary azide or alkyne-containing molecule to form the desired triazole conjugate. The carboxylic acid group remains available for subsequent modifications.

G cluster_0 Preparation of 'Clickable' Pyrazole cluster_1 Click Chemistry Conjugation cluster_2 Post-Conjugation Modification start Pyrazole Carboxylic Acid functionalization Functionalization with Alkyne or Azide Linker start->functionalization clickable_pyrazole Alkyne- or Azide-Modified Pyrazole Carboxylic Acid functionalization->clickable_pyrazole click_reaction CuAAC Click Reaction (CuSO4, Na-Ascorbate) clickable_pyrazole->click_reaction partner Azide- or Alkyne-Modified Partner Molecule (e.g., biomolecule, drug fragment) partner->click_reaction triazole_product Pyrazole-Triazole Conjugate with Carboxylic Acid Handle click_reaction->triazole_product modification Amide Coupling or Esterification triazole_product->modification final_product Final Bioactive Molecule or Bioconjugate modification->final_product

Sources

Application Note: Scalable Synthesis of 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds for medicinal chemistry (kinase inhibitors) and materials science (Metal-Organic Frameworks).

Abstract & Strategic Significance

The 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid scaffold (CAS 374064-01-4) represents a "privileged structure" in drug discovery, serving as a bioisostere for biaryl systems in kinase inhibitors (e.g., p38 MAP kinase, Src family). Beyond pharma, its bifunctional nature—possessing both a monodentate pyridyl nitrogen and a bidentate carboxylate—makes it a critical ligand for constructing robust Metal-Organic Frameworks (MOFs) with high porosity.

This guide details a robust, three-step synthetic protocol optimized for reproducibility and scalability. Unlike generic literature methods, this protocol emphasizes critical process parameters (CPPs) such as moisture control during Claisen condensation and pH management during cyclization to minimize impurity formation.

Retrosynthetic Logic & Pathway

The most reliable route utilizes a Claisen condensation followed by a Knorr-type cyclization . This approach avoids the regioselectivity issues often seen with 1,3-dipolar cycloadditions and uses inexpensive commodity chemicals.

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation and atomic economy of the route.

ReactionScheme Start1 3-Acetylpyridine (C7H7NO) Inter Intermediate: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate (Diketoester) Start1->Inter NaOEt, EtOH 0-5°C to RT Start2 Diethyl Oxalate (C6H10O4) Start2->Inter ProdEster Ethyl 5-(pyridin-3-yl)- 1H-pyrazole-3-carboxylate Inter->ProdEster N2H4·H2O EtOH, Reflux Final Target: 5-(pyridin-3-yl)-1H- pyrazole-3-carboxylic acid ProdEster->Final 1. NaOH/H2O 2. HCl (pH 5)

Figure 1: Synthetic pathway from 3-acetylpyridine to the target carboxylic acid.[1]

Detailed Experimental Protocols

Step 1: Claisen Condensation (Diketoester Formation)

Objective: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. Mechanism: Base-mediated enolization of the acetyl group followed by nucleophilic attack on diethyl oxalate.

Reagents:

  • 3-Acetylpyridine (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq) - Freshly prepared or 21% wt solution

  • Ethanol (Anhydrous)

Protocol:

  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Base Charge: Charge NaOEt solution into the flask under N2. Cool to 0°C using an ice bath.

  • Addition 1: Add diethyl oxalate dropwise over 15 minutes. The solution may turn yellow.

  • Addition 2: Mix 3-acetylpyridine with a small volume of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Scientist’s Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization side-reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. A thick precipitate (the sodium enolate salt) will form.

  • Quench: Re-cool to 0°C. Acidify with 1M HCl or glacial acetic acid to pH ~4-5.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • QC Check: 1H NMR should show the enol proton (>14 ppm, broad) and the disappearance of the acetyl methyl singlet.

Step 2: Cyclization with Hydrazine

Objective: Formation of the Pyrazole Ring. Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. Handle in a fume hood.

Reagents:

  • Crude Diketoester (from Step 1)

  • Hydrazine Hydrate (80% or 64% solution) (1.1 eq)

  • Ethanol (Reagent grade)

Protocol:

  • Dissolution: Dissolve the crude diketoester in Ethanol (10 mL/g).

  • Addition: Add Hydrazine Hydrate dropwise at RT.

    • Critical Parameter: Although the reaction is often refluxed immediately, stirring at RT for 30 mins first allows formation of the hydrazone intermediate, reducing oligomerization risks.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to RT. Concentrate the solvent to ~20% volume.

  • Crystallization: Cool the residue in an ice bath. The ethyl ester often precipitates as a white/off-white solid. Filter and wash with cold ethanol.

    • Yield Expectation: 70–85% over two steps.

Step 3: Hydrolysis to Carboxylic Acid

Objective: Saponification of the ethyl ester.

Reagents:

  • Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate[1]

  • NaOH (2M aqueous solution) (2.0 eq)

  • THF/Methanol (1:1)

Protocol:

  • Reaction: Dissolve the ester in THF/MeOH. Add NaOH solution.[2]

  • Heat: Stir at 60°C for 2–4 hours. The suspension usually clears as the salt forms.

  • Precipitation (Critical Step):

    • Evaporate organic solvents under reduced pressure.[3]

    • Dilute the aqueous residue with water.[4][5]

    • Cool to 0°C.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 4–5 . The product is zwitterionic; going too acidic (pH < 2) may redissolve it as the hydrochloride salt.

  • Filtration: Collect the white precipitate by vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water or DMF/Water if purity is <98%.

Analytical Data & Quality Control

ParameterSpecification / Observation
Appearance White to off-white powder
Melting Point >260°C (Decomposes)
MS (ESI) [M+H]+ = 190.1
1H NMR (DMSO-d6) δ 13.8 (br s, 1H, NH/COOH), 9.05 (d, 1H, Py-H2), 8.56 (dd, 1H, Py-H6), 8.20 (dt, 1H, Py-H4), 7.48 (dd, 1H, Py-H5), 7.35 (s, 1H, Pyrazole-H4).
IR (KBr) 3423 (O-H stretch), 1724 (C=O stretch), 1573 (C=N).

Process Workflow & Decision Logic

This flowchart guides the chemist through critical decision points during the synthesis.

Workflow Start Start: Claisen Condensation Check1 QC: Is Diketoester formed? (NMR: disappearance of ketone CH3) Start->Check1 Check1->Start No (Check NaOEt quality) Step2 Step 2: Hydrazine Cyclization Check1->Step2 Yes Check2 Observation: Sticky gum formed? Step2->Check2 Triturate Action: Triturate with cold Et2O/Hexane Check2->Triturate Yes Step3 Step 3: Hydrolysis Check2->Step3 No (Solid ppt) Triturate->Step3 pHCheck Critical: Adjust pH to 5.0 Step3->pHCheck Final Final Product: Filter & Dry pHCheck->Final

Figure 2: Operational workflow highlighting troubleshooting steps.

Scientist's Notes (Troubleshooting)

  • Moisture Sensitivity: The Claisen condensation fails if the ethanol is wet. Use molecular sieves or freshly distilled ethanol if yields are low.

  • Regiochemistry: While 3-acetylpyridine is asymmetric, the reaction with diethyl oxalate occurs exclusively at the acetyl methyl group due to the acidity of the alpha-protons.

  • Scale-Up: On scales >50g, the exotherm during hydrazine addition is significant. Use a cooling jacket and add hydrazine as a dilute solution in ethanol.

References

  • Synthetic Review of Pyrazole Carboxylic Acids: Menyhárd, D. K., et al.[6] (2025).[7][8] "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids." ResearchGate.[6][8][9]

  • Claisen Condensation Methodology: Organic Syntheses, Coll. Vol. 1, p. 309 (1941); Vol. 21, p. 67 (1941). (Foundational protocol for diketone synthesis).

  • MOF Ligand Application: Zhao, R., et al. (2018).[10][11] "Metal-Organic Frameworks for Batteries." ResearchGate.[6][8][9] (Contextualizes the ligand's use in coordination polymers).

  • Chemical Properties & Safety: ChemicalBook. "5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS 374064-01-4)."[1]

  • Related Src Kinase Inhibitor Synthesis: Journal of Sciences, Islamic Republic of Iran. "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors."

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Agent: Senior Application Scientist

Introduction: The Synthetic Landscape

Welcome to the technical support hub for the synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. Scaling this scaffold presents a unique set of challenges due to the amphoteric nature of the final product and the exothermic profile of the pyrazole ring formation.

The industry-standard route for this scale-up involves a three-stage sequence:

  • Claisen Condensation: 3-Acetylpyridine + Diethyl oxalate.

  • Knorr-type Cyclization: Addition of Hydrazine.

  • Saponification & Isolation: Hydrolysis and Isoelectric Precipitation.

This guide addresses the specific friction points researchers encounter when moving from milligram to kilogram scales.

Part 1: The Synthetic Workflow

Before troubleshooting, verify your process flow against our standard operating logic.

SyntheticWorkflow Start Start: 3-Acetylpyridine Reagents1 Diethyl Oxalate + NaOEt (Claisen Condensation) Start->Reagents1 Inter1 Diketo-ester Enolate Salt (Thick Slurry Warning) Reagents1->Inter1 T < 50°C Reagents2 Hydrazine Hydrate (Controlled Addition) Inter1->Reagents2 Exotherm Control Inter2 Ethyl Pyrazole Carboxylate Reagents2->Inter2 Cyclization Reagents3 NaOH / H2O (Saponification) Inter2->Reagents3 Isolation pH Adjustment to pI (~4.5) (Critical Step) Reagents3->Isolation End Final Product: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid Isolation->End Filtration

Figure 1: The critical path for synthesis. Note the "Thick Slurry" warning at the intermediate stage and the "Critical" pH adjustment at the end.

Part 2: Troubleshooting Guide

Module A: Claisen Condensation (The Enolate Step)

Context: You are reacting 3-acetylpyridine with diethyl oxalate using a base (typically Sodium Ethoxide/NaOEt) to form the diketo-ester intermediate.

Q: The reaction mixture has turned into a solid, unstirrable brick. What happened? A: This is a rheology failure, not a chemical one. The sodium enolate of the diketo-ester is highly insoluble in ethanol/ether mixtures.

  • The Fix: Do not stop the reaction. Add additional anhydrous ethanol (or Toluene if using a biphasic protocol) to maintain a stirrable slurry.

  • Scale-Up Tip: For reactors >5L, overhead stirring with high-torque impellers (anchor or helical ribbon) is mandatory. Magnetic stirring will fail, leading to hot spots and charring.

Q: My yield is low (<50%), and I see unreacted acetylpyridine. A: Moisture is likely the culprit. Diethyl oxalate hydrolyzes easily, and water kills the alkoxide base.

  • Protocol Check: Ensure the reactor is inerted (N2/Ar).

  • Stoichiometry: Use a slight excess of base (1.1 – 1.2 eq) and diethyl oxalate (1.1 eq) relative to the ketone.

Module B: Cyclization (The Hydrazine Step)

Context: Adding hydrazine hydrate to the diketo-ester intermediate to close the pyrazole ring.

Q: I observed a massive temperature spike upon adding hydrazine. A: Hydrazine condensation is highly exothermic. On a small scale, heat dissipates; on a large scale, this causes thermal runaway.

  • The Fix: Dilute hydrazine hydrate in ethanol (1:1) before addition. Add dropwise via an addition funnel, maintaining the internal temperature below 10-15°C.

  • Safety: Hydrazine is a potent carcinogen and skin sensitizer. Use a closed loop system if possible.

Q: Do I need to isolate the intermediate ester before hydrolysis? A: Generally, no .

  • Process Efficiency: This can be run as a "telescoped" (one-pot) process. Once the pyrazole ester is formed (verified by HPLC/TLC), you can add aqueous NaOH directly to the reaction vessel for the next step. Isolating the ester often results in yield loss due to solubility in the mother liquor.

Module C: Isolation (The "Isoelectric Trap")

Context: You have hydrolyzed the ester and are trying to precipitate the final acid.

Q: I acidified the mixture to pH 1 to ensure full protonation, but no solid precipitated. Where is my product? A: You fell into the "pH Trap."

  • The Science: Your molecule contains a basic pyridine nitrogen (pKa ~3.5) and an acidic carboxylic acid (pKa ~3-4).

    • At pH > 8: It is an anionic carboxylate (Soluble).

    • At pH < 2: It is a cationic pyridinium salt (Soluble).

    • At pH 3.5 - 4.5: It is a neutral Zwitterion (Insoluble).

  • The Fix: Slowly back-titrate with NaOH or Sodium Acetate to pH 4.0 – 4.5 . The solid will crash out massively at this specific range.

Part 3: Data & Specifications

Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact of Deviation
Base Equivalents 1.1 – 1.2 eq< 1.0: Incomplete conversion; > 1.5: Impurity formation.
Hydrazine Temp 0°C – 20°C> 30°C: Side reactions/Safety risk; < -10°C: Slow kinetics.
Hydrolysis pH > 12Incomplete saponification if pH drops.
Precipitation pH 4.0 – 4.5 Critical: Deviation leads to complete product loss in filtrate.
Solvent Selection Guide
StepSolventProsCons
Condensation Ethanol (Anhydrous)Green, cheap, matches ethoxide base.Enolate slurry can be thick.
Condensation MTBE / TolueneBetter solubility for intermediates.Requires solvent swap before hydrolysis usually.
Work-up Water / Acetic AcidExcellent for pH control.Drying the final wet cake takes time.

Part 4: The Isolation Logic Tree

Use this logic flow to recover product if precipitation fails.

IsolationLogic Start Hydrolysis Complete (Solution is Basic, pH > 12) Acidify Add HCl to pH 4.0 - 4.5 Start->Acidify Check Did Solid Form? Acidify->Check Yes Filter & Wash with Cold Water + Ethanol Check->Yes Yes No Check pH Exactly Check->No No TooLow pH is < 2? (Pyridinium Salt Formed) No->TooLow TooHigh pH is > 6? (Carboxylate Salt Exists) No->TooHigh FixLow Add NaOAc buffer to raise pH TooLow->FixLow FixHigh Add HCl to lower pH TooHigh->FixHigh FixLow->Acidify FixHigh->Acidify

Figure 2: Troubleshooting the isolation. Note that "overshooting" the acidification is the most common error.

Part 5: Detailed Experimental Protocol (100g Scale)

Safety Warning: Hydrazine hydrate is toxic. Wear full PPE including face shield. Perform all operations in a fume hood.

  • Enolate Formation:

    • Charge a 2L reactor with Ethanol (600 mL) .

    • Add Sodium Ethoxide (68g, 1.0 mol) . Stir to dissolve.

    • Add 3-Acetylpyridine (100g, 0.82 mol) .

    • Add Diethyl Oxalate (132g, 0.90 mol) dropwise over 30 mins. Keep temp < 40°C.

    • Observation: Mixture will turn yellow/orange and thicken. Stir for 3 hours at room temp.

  • Cyclization:

    • Cool the slurry to 10°C.

    • Mix Hydrazine Hydrate (80%, 55g, 1.1 eq) with Ethanol (50 mL).

    • Add Hydrazine solution dropwise. Caution: Exotherm.

    • Allow to warm to room temp and stir for 2 hours.

    • Check: TLC should show consumption of diketo-ester.

  • Hydrolysis & Isolation:

    • Add Water (200 mL) and NaOH (50% w/w, 80g) .

    • Heat to 60°C for 1 hour (Saponification).

    • Cool to 20°C.

    • Filtration 1: Filter off any insoluble impurities (charcoal treatment optional here).

    • Acidification: Slowly add Conc. HCl to the filtrate while monitoring pH with a meter (not paper).

    • Target pH 4.2 .

    • Stir the resulting slurry for 1 hour to ripen the crystals.

    • Filter, wash with water (2 x 100 mL) and Ethanol (1 x 50 mL).

    • Dry in a vacuum oven at 50°C.

References

  • Standard Pyrazole Synthesis (Claisen/Hydrazine Route)

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrazoles).
    • Context: Establishes the fundamental mechanism of 1,3-diketone cycliz
    • Link:

  • Synthesis of Nicotinic Acid Derivatives

    • Source: "Process for the preparation of substituted pyrazoles.
    • Context: Describes the industrial handling of pyridine-substituted pyrazoles and the specific reagents used in this guide.
    • Link:

  • Purification of Amphoteric Heterocycles

    • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
    • Context: Provides the authoritative grounding for the "Isoelectric Trap" troubleshooting and salt form
    • Link:

troubleshooting inconsistent biological activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Biological Activity of Pyrazole Derivatives

Ticket ID: PYR-BIO-VAR-001 Status: Open Assigned Scientist: Dr. A. V. Chen, Senior Application Scientist

Introduction: The Pyrazole Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazole-based lead compounds are showing "flickering" potency—high activity in one assay, low in another, or batch-to-batch variability that defies standard purity checks (HPLC/MS).

The Core Issue: Pyrazoles are chemically deceptive. While they are excellent scaffolds for drug discovery (e.g., Celecoxib, Ruxolitinib), they possess inherent physicochemical "switches" that interact with assay conditions. Inconsistency is rarely due to synthesis errors; it is usually due to environmental sensitivity of the pyrazole nucleus itself.

This guide treats your chemical series not just as static structures, but as dynamic species subject to Tautomerism , Colloidal Aggregation , and Assay Interference .

Diagnostic Workflow

Before altering your synthesis, run your compound through this logic gate to identify the source of variance.

PyrazoleTroubleshooting Start START: Inconsistent IC50/EC50 HillSlope Check Dose-Response Hill Slope Start->HillSlope Steep Slope > 2.0 (Steep) HillSlope->Steep High Cooperativity? Normal Slope ~ 1.0 (Normal) HillSlope->Normal Standard Binding Detergent Add 0.01% Triton X-100 Steep->Detergent MetalCheck Is Target a Metalloenzyme? Normal->MetalCheck Shift Potency Decreases Detergent->Shift Aggregates disrupted NoShift Potency Stable Detergent->NoShift True Cooperativity Aggregator DIAGNOSIS: Colloidal Aggregator (False Positive) Shift->Aggregator YesMetal Yes (e.g., Kinase, MMP) MetalCheck->YesMetal NoMetal No MetalCheck->NoMetal Chelation DIAGNOSIS: Metal Chelation/Stripping YesMetal->Chelation TautomerCheck Check N-Substitution NoMetal->TautomerCheck NHFree N-H Free (Unsubstituted) TautomerCheck->NHFree NSub N-Alkylated/Arylated TautomerCheck->NSub Tautomerism DIAGNOSIS: Annular Tautomerism Shift (Solvent/pH Dependent) NHFree->Tautomerism Solubility DIAGNOSIS: Micro-precipitation (Check Kinetic Solubility) NSub->Solubility

Figure 1: Logic flow for diagnosing pyrazole activity loss. Follow the path based on your assay data characteristics.

Technical Modules: Root Cause Analysis

Module A: The Chameleon Effect (Annular Tautomerism)

The Issue: You observe different potencies when changing solvents (e.g., DMSO stock vs. aqueous buffer) or when crystallizing different batches.

Scientific Causality: Unsubstituted pyrazoles (N-H) exhibit annular tautomerism , rapidly shifting between the 1H- and 2H-isomers.[1]

  • The Trap: The ratio of 1H:2H is solvent-dependent.[1] In a non-polar solvent (like chloroform for NMR), one tautomer dominates. In a polar, hydrogen-bonding aqueous buffer (your assay), the equilibrium shifts.

  • Binding Impact: If your protein pocket requires the 1H-form as a hydrogen bond donor (HBD), but the assay pH or local environment favors the 2H-form, your "effective" concentration is a fraction of the nominal concentration [1].

Troubleshooting Q&A:

  • Q: How do I confirm if tautomerism is the culprit?

    • A: Perform an N-methylation scan . Synthesize the fixed N-methyl isomers (1-Me and 2-Me). If one isomer is highly active and the other is inactive, and your parent N-H compound shows intermediate/variable activity, the issue is tautomeric shifting.

  • Q: Can I control this without new synthesis?

    • A: Only partially. Ensure your assay buffer pH is constant. However, the protein active site often has a local pH different from the bulk solvent. The only robust fix is chemical locking (alkylation) [2].

Module B: The Phantom Signal (Colloidal Aggregation)

The Issue: Your compound shows micromolar activity against everything (promiscuous inhibition). The dose-response curve is incredibly steep (Hill slope > 2.0).

Scientific Causality: Pyrazoles, especially those with lipophilic aryl substituents, are prone to forming colloidal aggregates at concentrations as low as 1–5 µM. These colloids sequester enzyme molecules, inhibiting them non-specifically. This is a classic PAINS (Pan-Assay Interference Compounds) mechanism [3].

Troubleshooting Q&A:

  • Q: Why does my pyrazole aggregate?

    • A: Pyrazoles are often planar and aromatic. If you have "flat" substituents (phenyl, thiophene), they stack (pi-pi stacking) in aqueous media, excluding water and forming particles that scatter light and adsorb proteins.

  • Q: How do I validate this?

    • A: Use the Detergent Sensitivity Protocol (see Section 4). True inhibitors are unaffected by 0.01% Triton X-100; aggregators lose all activity immediately because the detergent disperses the colloid [4].

Module C: The Hidden Chelator (Metal Interference)

The Issue: Inconsistent results in kinase assays, metalloproteases (MMPs), or heme-based assays.

Scientific Causality: The pyrazole nitrogen (N2) is a decent ligand for transition metals (Zn²⁺, Fe²⁺, Cu²⁺).

  • Mechanism: If your target enzyme relies on a catalytic metal (e.g., Zn in MMPs), an unsubstituted pyrazole can strip the metal from the enzyme (loss of signal) or form a ternary complex that isn't relevant to drug binding.

  • Redox Cycling: Pyrazole-metal complexes can sometimes catalyze the reduction of oxygen to Reactive Oxygen Species (ROS), which damage the protein during the assay incubation time [5].

Standard Operating Procedures (SOPs)

Use these protocols to validate your data.

SOP-01: Detergent-Based Aggregation Validation

Objective: Distinguish specific binding from colloidal sequestration.

StepActionTechnical Note
1 Prepare Buffer A Standard Assay Buffer (e.g., PBS or HEPES).
2 Prepare Buffer B Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
3 Dilution Prepare serial dilutions of the Pyrazole compound in both buffers.
4 Incubation Incubate with target protein for 15 mins.
5 Readout Measure IC50 for both conditions.
6 Analysis Calculate Shift Factor = IC50(Buffer B) / IC50(Buffer A) .

Interpretation:

  • Shift Factor ≈ 1: True Binder. The detergent did not affect potency.

  • Shift Factor > 10: Colloidal Aggregator. The compound lost potency when detergent prevented aggregation.

SOP-02: Kinetic Solubility via Scatter

Objective: Determine the "crashing out" point in assay media.

  • Prepare a 10 mM stock of the pyrazole in DMSO.

  • Spike into the exact assay buffer (without protein) to final concentrations of 1, 10, 50, and 100 µM.

  • Wait: Incubate for the duration of your standard assay (e.g., 1 hour).

  • Measure: Read Absorbance at 650 nm (turbidity) or use Dynamic Light Scattering (DLS) if available.

  • Result: Any increase in OD650 > 0.005 above background indicates micro-precipitation. Do not trust biological data above this concentration.

Data Visualization: Tautomerism Impact

The following diagram illustrates how the N-H pyrazole equilibrium impacts binding affinity, necessitating the "Methyl Scan" strategy.

TautomerEquilibrium Compound Parent Pyrazole (N-H) Tautomer1 1H-Tautomer (Donor at pos 1) Compound->Tautomer1 Solvent Eq. Tautomer2 2H-Tautomer (Donor at pos 2) Compound->Tautomer2 Solvent Eq. Target Protein Binding Pocket (Requires 1H-form) Tautomer1->Target High Affinity Binding Tautomer2->Target Steric Clash / No H-Bond Methyl1 N1-Methyl Analog (Locked Active) Methyl1->Target Validates 1H Requirement Methyl2 N2-Methyl Analog (Locked Inactive) Methyl2->Target No Binding

Figure 2: The "Methyl Scan" strategy. Locking the tautomer (Methyl1/Methyl2) confirms which species drives biological activity, eliminating solvent-dependent equilibrium shifts.

References

  • Filarowski, A., et al. (2025). "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate.[2] 3

  • López-Vallejo, F., et al. (2015). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." NIH / PMC. 1[4][5]

  • Baell, J. B., & Holloway, G. A. (2010).[5] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Contextualized via ACS Central Science Editorial). 6[5]

  • Dahlin, J. L., & Walters, M. A. (2014). "The Ecstasy and Agony of Assay Interference Compounds." ACS Central Science. 6[5]

  • Ruczynski, J., & Antoszczak, M. (2018).[7] "Metal ion complexes with pyrazoles, aziridines and diaziridines—Synthesis and biological activity." Current Medicinal Chemistry. (Contextualized via ResearchGate). 8

Sources

strategies to improve the purity of pyrazole hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of pyrazole hydrochloride salts. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, from preclinical studies to API manufacturing. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate the complexities of purifying these often-challenging compounds.

Frequently Asked Questions (FAQs)

Here we address the high-level questions frequently encountered by researchers working with pyrazole hydrochloride salts.

Q1: What makes the purification of pyrazole hydrochloride salts particularly challenging?

Pyrazole hydrochloride salts present a unique set of purification challenges due to their physicochemical properties. As salts, they often exhibit high polarity and water solubility, which can make standard organic solvent-based extractions and chromatography difficult[1]. Furthermore, many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to handling issues and the formation of oils or gums instead of crystalline solids[2][3]. Finally, the stability of the pyrazole core can be a concern under certain pH and temperature conditions, potentially leading to decomposition during purification attempts[4].

Q2: What are the most common impurities I should expect?

Impurities typically originate from the synthesis process. Common contaminants include:

  • Unreacted Starting Materials: Such as the initial ketone/aldehyde, hydrazine salt, or β-dicarbonyl compound used in the synthesis[5][6].

  • Reaction Byproducts: Isomeric pyrazoles are a frequent byproduct, especially in syntheses that are not highly regioselective[6].

  • Residual Solvents: Solvents used in the reaction or initial workup can become trapped in the solid product.

  • Degradation Products: If the pyrazole is sensitive to the reaction or purification conditions (e.g., strong acid, high heat), degradation can occur[4].

  • Color Impurities: Often large, conjugated organic molecules formed as minor byproducts.

Q3: My pyrazole hydrochloride salt is a crude solid. What is the first and most effective purification technique I should try?

Recrystallization is the most powerful and widely recommended initial technique for purifying crystalline solids like pyrazole hydrochloride salts. The process relies on the principle that the desired compound and its impurities will have different solubility profiles in a given solvent system. By dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound should crystallize out in a purer form, leaving the impurities behind in the solvent (mother liquor)[1][7]. The formation of the acid addition salt itself is a key purification step, as it often has more favorable crystallization properties than the free base[8][9].

Q4: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your pyrazole hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures[9]. A good starting point is to screen common organic solvents based on the polarity of your compound. For highly polar hydrochloride salts, polar protic solvents are often effective.

Solvent ClassExample SolventsSuitability for Pyrazole HCl SaltsKey Considerations
Alcohols Ethanol, Isopropanol (2-Propanol), MethanolExcellent. Often the first choice. Isopropanol is frequently preferred as many HCl salts are less soluble in it than in ethanol, aiding precipitation[1].Methanol can sometimes be too strong a solvent, leading to low recovery.
Ketones AcetoneGood. Can be effective, but sometimes acts as too strong a solvent. Often used as a wash to remove specific impurities[1].Check for reactivity with your specific compound.
Ethers Diethyl Ether, MTBEPoor as a primary solvent. Typically used as an anti-solvent to induce precipitation from a more polar solution (e.g., from an alcohol or acetone solution)[1].Highly flammable and volatile.
Esters Ethyl AcetateModerate. Can work for less polar salts. Also useful as a wash or as part of a co-solvent system[7].Can be susceptible to hydrolysis under acidic or basic conditions.
Hydrocarbons Hexanes, ToluenePoor. Generally not polar enough to dissolve the salt, but excellent for washing away non-polar impurities or for use as an anti-solvent[1][7].Useful for pre-crystallization washes of the crude solid.
Water H₂OUse with caution. While many HCl salts are water-soluble, using water can make final drying difficult and exacerbate issues with hygroscopicity. Can be used in a co-solvent system (e.g., Ethanol/Water)[7].Requires rigorous drying steps (high vacuum, heating).

Q5: My purified salt is highly hygroscopic. How should I handle and store it?

Handling hygroscopic materials requires preventing exposure to atmospheric moisture.

  • Handling: Whenever possible, handle the material in a controlled environment like a glove box or a glove bag with a dry atmosphere[2][10]. If this is not possible, work quickly on a dry day and use dry glassware and utensils.

  • Drying: Dry the salt thoroughly under a high vacuum, sometimes with gentle heating, to remove all traces of water and solvent. The goal is to dry to a constant weight.

  • Storage: Store the final product in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite, phosphorus pentoxide). For long-term storage, sealing the container with paraffin film provides an extra barrier against moisture ingress[3].

Troubleshooting Guide: From Oils to Pure Crystals

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Q: I attempted a recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: An "oil" or non-crystalline gum forms when the solute's concentration exceeds its solubility limit while the solution is still above the melting point of the solute, or when the solute is too impure.

  • Probable Cause 1: Supersaturation at High Temperature. The cooling process may be happening too quickly, or the boiling point of your chosen solvent is higher than the melting point of your salt.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at the boiling point. Allow the flask to cool much more slowly (e.g., by placing it in an insulated container). If the oil persists, consider switching to a lower-boiling point solvent.

  • Probable Cause 2: High Impurity Load. Significant amounts of impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression.

    • Solution: Before recrystallization, "clean up" the crude material. Try washing the solid with a solvent in which your desired salt is insoluble but the impurities are soluble (e.g., diethyl ether or ethyl acetate)[1]. Alternatively, perform an acid-base workup to remove non-basic impurities (see Protocol 3).

Q: My recrystallization worked, but my yield is very low. How can I improve my recovery?

A: Low yield is typically due to using too much solvent or premature crystallization.

  • Probable Cause 1: Excessive Solvent. You may have used more hot solvent than was necessary to dissolve the crude product. The desired compound remains soluble in the excess solvent even after cooling.

    • Solution: On your next attempt, add the hot solvent in small portions (aliquots) until the solid just dissolves. To recover material from your current low-yield filtrate, you can try to carefully evaporate some of the solvent and cool the concentrated solution again to see if more crystals form.

  • Probable Cause 2: Product is Too Soluble. The chosen solvent may be too effective, keeping the product in solution even at low temperatures.

    • Solution: After cooling to room temperature, place the flask in an ice bath for 30-60 minutes to further decrease solubility. If the yield is still low, you may need to switch to a solvent in which the salt is less soluble or use an anti-solvent precipitation method (see Protocol 2).

Q: My crystals are still colored after recrystallization. How do I remove colored impurities?

A: Color is often caused by highly conjugated, non-polar byproducts that get trapped in the crystal lattice.

  • Solution 1: Activated Charcoal Treatment. Activated charcoal has a high surface area and can adsorb colored impurities.

    • Dissolve the crude salt in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often enough; excess charcoal will adsorb your product and reduce yield).

    • Keep the solution hot and swirl for a few minutes.

    • Perform a hot filtration through a piece of fluted filter paper or a small plug of Celite to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

  • Solution 2: Solvent Washes. If the color is due to a non-polar impurity, washing the isolated crystals with a small amount of a non-polar solvent like cold hexanes or diethyl ether can be effective[1].

Visualized Workflows and Protocols

To provide a clearer path for decision-making and execution, we have designed the following workflow diagrams and detailed experimental protocols.

Workflow 1: Purification Strategy Selection

Purification_Strategy start Crude Pyrazole HCl Salt Received is_solid Is the crude material a solid? start->is_solid wash Wash with a non-polar solvent (e.g., Diethyl Ether, Hexane) is_solid->wash Yes acid_base Material is an oil or very impure solid is_solid->acid_base No recrystallize Attempt Recrystallization (See Protocol 1) wash->recrystallize success Purity > 95%? recrystallize->success end Pure Crystalline Product success->end Yes troubleshoot Troubleshoot Recrystallization (See Guide) success->troubleshoot No perform_acid_base Perform Acid-Base Extraction (See Protocol 3) acid_base->perform_acid_base perform_acid_base->recrystallize troubleshoot->recrystallize

Caption: Decision tree for selecting an initial purification strategy.

Protocol 1: Standard Recrystallization

This protocol outlines the fundamental steps for purifying a solid pyrazole hydrochloride salt.

  • Solvent Selection: Choose an appropriate solvent where the salt has high solubility when hot and low solubility when cold (e.g., isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the salt is too soluble in all practical single-solvent systems, even when cold.

  • Dissolution: Dissolve the crude salt in the minimum required volume of a "good" solvent in which it is very soluble (e.g., ethanol, acetone).

  • Anti-Solvent Addition: While stirring the solution at room temperature, slowly add a "poor" solvent (the anti-solvent) in which the salt is insoluble (e.g., diethyl ether, hexanes) dropwise[1].

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Crystallization: If crystals do not form immediately, add a few more drops of the anti-solvent, gently scratch the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal from a previous batch.

  • Cooling & Isolation: Allow the mixture to stand, then cool it in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration as described in Protocol 1.

  • Washing & Drying: Wash the crystals with a small amount of the anti-solvent or a mixture of the good/poor solvents. Dry thoroughly under vacuum.

Protocol 3: Purification via Acid-Base Extraction

This liquid-liquid extraction technique is excellent for removing non-basic organic impurities or for purifying a crude product that is an oil.

  • Dissolution: Dissolve the crude pyrazole hydrochloride salt in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). If the starting material is the free base, dissolve it in the organic solvent.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to neutralize the hydrochloride salt and convert it to the free pyrazole base. The free base will remain in the organic layer, while any acidic impurities will move to the aqueous layer.

  • Separation: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Re-formation of the Salt: Filter off the drying agent. To the clear organic solution, add a solution of HCl. This is typically done by slowly adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) until precipitation of the pure pyrazole hydrochloride salt is complete.

  • Isolation: Collect the precipitated salt by vacuum filtration, wash with the organic solvent (e.g., diethyl ether), and dry thoroughly under high vacuum.

References

  • Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane as a “CNN” Building Block to Terminal Alkynes. Organic Letters, 21, 3158-3161. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • James, S. L., Adams, C. J., Bolm, C., Braga, D., Collier, P., Friščić, T., ... & Mack, J. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(31), 7153-7171. Available at: [Link]

  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles. (2011). Google Patents.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]

  • Kumar, V., & Gupta, G. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-12. Available at: [Link]

  • Al-Ostath, A. I., El-Emam, D. A., El-Sayed, W. A., & Al-Dies, A. M. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Kumar, A., & Kumar, S. (2015). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Organic Letters, 17(15), 3790–3793. Available at: [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride and Celecoxib in the Context of COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison between the well-established COX-2 inhibitor, celecoxib, and the research compound 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride. While celecoxib's profile is extensively documented, this guide will also project the potential characteristics of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride based on established structure-activity relationships of pyrazole-based COX-2 inhibitors. Furthermore, it will lay out the experimental framework necessary to empirically validate these comparisons.

The Central Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions such as protecting the gastric mucosa and maintaining platelet function. In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of many inflammatory conditions.[1]

The therapeutic rationale for selective COX-2 inhibitors is to mitigate the pain and inflammation driven by COX-2 activity while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

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COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandin H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) Prostaglandins_H->Prostaglandins_Inflammatory

Caption: The Cyclooxygenase (COX) signaling pathway.

Compound Profiles

Celecoxib: The Established Selective COX-2 Inhibitor

Celecoxib, marketed under the brand name Celebrex among others, is a pyrazole-based nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[3] Its chemical structure features a central pyrazole ring with a sulfonamide group, which is crucial for its selective binding to the COX-2 enzyme.

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2. This leads to a reduction in the production of prostaglandins that mediate pain and inflammation.[4] Its selectivity for COX-2 over COX-1 is a key feature, which generally leads to a lower incidence of gastrointestinal adverse effects compared to non-selective NSAIDs.

Pharmacokinetics: After oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[5][6] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[5]

Clinical Use and Adverse Effects: Celecoxib is approved for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and other inflammatory conditions. While it offers gastrointestinal safety benefits, concerns have been raised about potential cardiovascular risks associated with long-term use of selective COX-2 inhibitors.

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride: A Potential Challenger

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that shares the pyrazole core structure with celecoxib. The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition. While direct and comprehensive experimental data on its biological activity is not widely published, its structural features suggest it may also exhibit COX-2 inhibitory properties. A hydrazide derivative of this compound has been noted to possess anti-inflammatory activities, further supporting this hypothesis.[4]

Expected Mechanism of Action: Based on its pyrazole-3-carboxylic acid structure, it is hypothesized that 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride could act as a competitive inhibitor of the COX-2 enzyme. The pyridine and carboxylic acid moieties would likely influence its binding affinity and selectivity.

Comparative Analysis: A Data-Driven and Theoretical Framework

A direct comparison of the two compounds requires empirical data. The following table outlines the key parameters for comparison and provides the known values for celecoxib. The corresponding values for 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride are currently hypothetical and would need to be determined experimentally.

ParameterCelecoxib5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
Chemical Structure 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
Mechanism of Action Selective COX-2 InhibitorHypothesized: COX-2 Inhibitor
COX-2 IC50 ~0.04 µM[4]To be determined
COX-1 IC50 ~82 µMTo be determined
Selectivity Index (COX-1 IC50 / COX-2 IC50) >2000To be determined
In Vivo Efficacy Demonstrated in various models of pain and inflammationTo be determined
Pharmacokinetics Well-characterizedTo be determined
Safety Profile Known gastrointestinal and potential cardiovascular effectsTo be determined

Experimental Protocols for a Head-to-Head Comparison

To empirically compare these two compounds, a series of in vitro and cell-based assays are required. The following protocols provide a detailed methodology for these crucial experiments.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

dot

a cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis A Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Co-factors (e.g., hematin) - Assay buffer C Incubate enzyme with a test compound or vehicle A->C B Prepare Test Compounds: - Dissolve in DMSO - Serial dilutions B->C D Initiate reaction with arachidonic acid C->D E Incubate at 37°C D->E F Terminate reaction (e.g., with acid) E->F G Measure Prostaglandin E2 (PGE2) production (e.g., ELISA) F->G H Calculate % inhibition G->H I Determine IC50 values H->I

Caption: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the appropriate assay buffer.

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol and dilute to the final working concentration in the assay buffer.

    • Prepare solutions of necessary co-factors, such as hematin and glutathione, in the assay buffer.

  • Compound Preparation:

    • Prepare stock solutions of celecoxib and 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, co-factor solution, and the diluted test compounds or vehicle control (DMSO).

    • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding a stop solution, such as hydrochloric acid.

  • Detection and Data Analysis:

    • Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a commercially available ELISA kit.

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay assesses the ability of a compound to inhibit COX-2 activity in a more physiologically relevant cellular context.

dot

b cluster_0 Cell Culture & Treatment cluster_1 Induction & Incubation cluster_2 Measurement & Analysis A Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate B Pre-treat cells with test compounds or vehicle A->B C Stimulate COX-2 expression with lipopolysaccharide (LPS) B->C D Incubate for a specified time (e.g., 24 hours) C->D E Collect cell culture supernatant D->E F Measure PGE2 concentration using ELISA E->F G Determine IC50 values F->G

Caption: Workflow for the cell-based PGE2 production assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line, such as murine macrophage-like RAW 264.7 cells, which are known to express COX-2 upon stimulation.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds (celecoxib and 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride) or vehicle control.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Induce COX-2 expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the wells.

    • Incubate the plate for a sufficient period (e.g., 24 hours) to allow for COX-2 expression and PGE2 production.

  • PGE2 Measurement and Data Analysis:

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 values for each compound.

Conclusion and Future Directions

Celecoxib is a well-established selective COX-2 inhibitor with a defined efficacy and safety profile. 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, by virtue of its pyrazole-based structure, presents an intriguing candidate for similar activity. The proposed experimental framework provides a robust methodology for a direct, data-driven comparison of these two compounds.

The results of such a comparative study would be invaluable for the drug discovery and development community. Should 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride demonstrate potent and selective COX-2 inhibition with a favorable in vitro profile, further investigation into its in vivo efficacy, pharmacokinetics, and safety would be warranted. This systematic approach is fundamental to the rational design and development of the next generation of anti-inflammatory therapeutics.

References

  • ChemBK. 5-pyridin-3-yl-1h-pyrazole-3-carboxylic acid hydrazide. Available from: [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. 2022. Available from: [Link]

  • El-Sayed, M. A. A., et al. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 2021, 11(44), 27367-27378.
  • Fahmy, H., et al. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. European Journal of Medicinal Chemistry, 2021, 224, 113715.
  • Wikipedia. Celecoxib. Available from: [Link]

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  • Ghorab, M. M., et al. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Medicinal Chemistry, 2010, 6(5), 268-293.
  • Riendeau, D., et al. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 2001, 296(2), 558-566.
  • Jan, B., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 2023, 1288, 135764.
  • Whirl-Carrillo, M., et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 2012, 22(4), 310.
  • Maccari, R., et al. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future medicinal chemistry, 2017, 9(12), 1395-1413.
  • Li, H., et al. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Journal of ethnopharmacology, 2014, 155(1), 661-668.
  • Angeli, A., et al. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & medicinal chemistry, 2015, 23(15), 4535-4541.
  • Kumar, V., et al. Current status of pyrazole and its biological activities. RSC advances, 2013, 3(38), 17315-17342.
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  • Wang, S., et al. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 2011, 344(10), 669-677.
  • El-Damasy, A. K., et al. Structure of selective COX‐2 inhibitors and novel pyrazoline‐based compounds. Archiv der Pharmazie, 2019, 352(1-2), 1800269.
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  • El-Sayed, M. A. A., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 2022, 12(1), 1-16.
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A Senior Application Scientist's Guide to Benchmarking 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid Against Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount target class, with their dysregulation being a hallmark of numerous pathologies, especially cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being the achievement of target selectivity.[2] The high degree of conservation in the ATP-binding site across the human kinome makes designing specific inhibitors a formidable task.[3]

Within this context, certain chemical frameworks have emerged as "privileged scaffolds"—structures that demonstrate a high propensity for binding to specific target families.[4] The pyrazole scaffold is a quintessential example, forming the core of numerous approved and investigational kinase inhibitors.[4][5] Its unique electronic properties and ability to form critical hydrogen bonds with the kinase hinge region make it an ideal starting point for inhibitor design.[4]

This guide focuses on a specific, yet representative, pyrazole-based compound: 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (hereafter referred to as Compound P3P ). While not a widely characterized inhibitor, its structure embodies the key features of this chemical class. The objective of this document is not to present pre-existing data on Compound P3P, but rather to provide a robust, scientifically-grounded framework for how a researcher would comprehensively benchmark its performance against other established kinase inhibitors. We will detail the strategic selection of comparators, the logical flow of experimentation from biochemical potency to cellular function, and the interpretation of data to build a complete inhibitory profile.

Phase 1: Foundational Biochemical Profiling

The initial phase of any benchmarking study must establish the compound's fundamental biochemical properties: its potency against the intended target and its broader selectivity profile across the kinome. This phase provides the first critical assessment of whether a compound warrants further investigation.

Rationale for Experimental Design

The primary goal is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[6] A broad kinase panel screen is the gold standard for an initial, unbiased view of selectivity.[7] Comparing results generated under the same experimental conditions is crucial, as IC50 values can be highly dependent on assay format and, most critically, the concentration of ATP used.[8] For this reason, we will employ a standardized, luminescence-based assay that measures ADP production, a direct product of kinase activity.[9]

Selection of Benchmark Inhibitors

To provide meaningful context for Compound P3P's performance, we select three well-characterized inhibitors with distinct profiles:

  • Imatinib: A paradigm-shifting inhibitor of BCR-ABL, c-KIT, and PDGF-R. It represents a highly successful, relatively selective tyrosine kinase inhibitor (TKI).[1]

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), notable for its pyrazole-containing structure.[4]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, representing a class of inhibitors with a broader spectrum of activity.[10]

Experimental Workflow: Kinase Selectivity Screening

The overall workflow for benchmarking is a multi-stage process designed to progressively build a comprehensive understanding of the inhibitor's activity, moving from a broad, biochemical screen to focused cellular validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Assessment a Kinase Panel Screen (>300 Kinases) b IC50 Determination (Primary Targets) a->b Identify Hits c Target Engagement Assay (e.g., NanoBRET™) b->c Validate Hits in Cellular Context d Phospho-Substrate Analysis (Western Blot / ELISA) c->d Confirm Intracellular Activity e Cell Proliferation Assay (Target-Dependent Cell Line) d->e Assess Functional Consequences f Phenotypic Assays (e.g., Migration, Apoptosis) e->f Evaluate Biological Impact

Caption: A logical workflow for kinase inhibitor benchmarking.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of IC50 values for Compound P3P and benchmarks against a select panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor (Compound P3P, Imatinib, Ruxolitinib, Sorafenib) in 100% DMSO.

    • Create a serial dilution series. For a 10-point curve with a 1:3 dilution, dilute the 10 mM stock to create concentrations ranging from 10 mM down to ~0.5 µM. This will be the 100X plate.

    • Prepare an intermediate 4X concentration plate by diluting the 100X plate in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. Include "DMSO only" wells as a no-inhibition control.

    • Add 10 µL of a 2X kinase/substrate mixture. The ATP concentration should be set at or near the Km for each specific kinase to ensure data comparability.[8]

    • Initiate the reaction by adding the enzyme/substrate mix. Incubate at 30°C for 60 minutes.

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "DMSO only" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate IC50 values using a non-linear regression fit (four-parameter logistic equation).[11]

Data Summary 1: Comparative Biochemical IC50 Values (Hypothetical Data)
Kinase TargetCompound P3P (nM)Imatinib (nM)Ruxolitinib (nM)Sorafenib (nM)
ABL1 8,50035 >10,000250
JAK2 75 >10,0005 5,000
VEGFR2 1,200800>10,00020
p38α 90 5,0008,000150
SRC >10,000150>10,00080
  • Data are hypothetical for illustrative purposes. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

From this initial screen, our hypothetical Compound P3P emerges as a potent dual inhibitor of JAK2 and p38α, warranting further investigation into its cellular activity against these targets.

Phase 2: Cellular Activity and Target Validation

A potent biochemical inhibitor is of little value if it cannot effectively engage its target within the complex environment of a living cell.[12] This phase addresses critical questions of cell permeability, target engagement, and on-target pathway modulation.

Rationale for Experimental Design

The first step is to confirm that the compound can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement assay is an ideal technology for this, measuring binding affinity in live cells.[12] Following confirmation of target engagement, we must verify that this binding event translates into functional inhibition of the kinase's signaling pathway. This is typically achieved by measuring the phosphorylation status of a known downstream substrate via Western Blot.[13]

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK2 or p38α) fused to a NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of Compound P3P and benchmark inhibitors.

    • Add the NanoBRET™ Tracer (a fluorescent ligand for the kinase) to the cells, followed immediately by the inhibitor dilutions.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer equipped with two filters to detect both the donor (NanoLuc®) and acceptor (Tracer) signals.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.

Protocol 3: Western Blot for Downstream Substrate Phosphorylation

This protocol assumes JAK2 is the target and STAT3 is the downstream substrate.

  • Cell Treatment:

    • Plate a JAK2-dependent cell line (e.g., HEL 92.1.7) and allow cells to adhere.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat cells with various concentrations of Compound P3P or Ruxolitinib for 2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., erythropoietin, EPO) for 15 minutes to activate the JAK/STAT pathway.

  • Lysate Preparation & Electrophoresis:

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Summary 2: Comparative Cellular Activity (Hypothetical Data)
Assay Type (Target)Compound P3P (nM)Ruxolitinib (nM)
Target Engagement IC50 (JAK2)25030
p-STAT3 Inhibition IC50 (HEL cells)31045
  • Data are hypothetical. A higher IC50 in cellular vs. biochemical assays is common and reflects factors like cell permeability and efflux.

These results would confirm that Compound P3P enters cells, engages JAK2, and inhibits its downstream signaling, albeit with lower potency than the benchmark inhibitor, Ruxolitinib.

Phase 3: Cellular Function and Phenotypic Outcomes

The final phase of benchmarking connects target inhibition to a meaningful biological outcome. For an anti-cancer agent, the most relevant outcome is the inhibition of cancer cell proliferation or the induction of apoptosis.

Rationale for Experimental Design

We must use a cell line whose survival is known to be dependent on the activity of our target kinase.[13] For a JAK2 inhibitor, hematopoietic cancer cell lines carrying a JAK2 activating mutation (e.g., V617F) are the ideal model system. A simple cell viability assay will determine the concentration required to inhibit cell growth by 50% (GI50).

Protocol 4: Cell Proliferation Assay (CellTiter-Glo®)
  • Cell Plating: Seed a JAK2-dependent cell line (e.g., HEL 92.1.7) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Add serial dilutions of Compound P3P and Ruxolitinib to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and calculate the GI50 values using a non-linear regression curve fit.

Data Summary 3: Comparative Anti-Proliferative Activity (Hypothetical Data)
Cell Line (Target Driver)Compound P3P GI50 (nM)Ruxolitinib GI50 (nM)
HEL 92.1.7 (JAK2-V617F)45065
Visualizing a Kinase Signaling Cascade

To understand the mechanism, it's helpful to visualize where these inhibitors act. The diagram below illustrates a simplified JAK/STAT pathway, a critical signaling node in immunity and cancer.

G Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Compound P3P Ruxolitinib Inhibitor->JAK2_active Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion and Synthesis of Findings

This guide has outlined a comprehensive, multi-phased strategy for benchmarking a novel pyrazole-based kinase inhibitor, Compound P3P. By systematically progressing from broad biochemical profiling to specific cellular and functional assays, a researcher can build a robust data package to evaluate a compound's true potential.

Based on our hypothetical data, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (Compound P3P) would be characterized as a dual JAK2/p38α inhibitor with moderate cellular activity. While its biochemical potency against JAK2 is promising (IC50 = 75 nM), it is less effective in cellular models (IC50 > 250 nM) compared to the highly optimized benchmark, Ruxolitinib. This discrepancy between biochemical and cellular potency is a common and critical finding in drug discovery, often pointing to opportunities for medicinal chemistry optimization to improve properties like cell permeability or metabolic stability.

The rigorous, logical flow of experimentation described herein—grounded in validated protocols and justified by scientific rationale—provides the necessary framework to make informed decisions in the long and complex process of drug development.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). Journal of Chemical Information and Modeling. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). IntechOpen. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. (2015). Journal of Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Biochemical Journal. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Molecules. [Link]

  • List of Multikinase inhibitors. Drugs.com. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). Cancer Research. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2012). Medicinal Chemistry Research. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the pyrazole scaffold is a recurring motif, celebrated for its versatile biological activities.[1][2] From anti-inflammatory agents to kinase inhibitors, this heterocyclic core has given rise to a multitude of therapeutic candidates.[3] Yet, the journey from a promising "hit" in a high-throughput screen to a validated lead compound is fraught with peril, chief among them the challenge of reproducibility. This guide provides a deep dive into the chemical nuances of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, offering a framework for assessing the reproducibility of findings related to this and similar molecules. We will explore its synthesis, potential sources of variability, and a rigorous, self-validating workflow for confirming its biological activity, all while comparing it to established pyrazole-containing compounds.

The Molecule in Focus: Synthesis and Inherent Complexities

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid is achievable through established methods for pyrazole ring formation, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] A common route involves the hydrolysis of the corresponding ethyl ester, which itself is synthesized from a diketone and hydrazine.[5]

Synthetic Protocol: Hydrolysis of Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate[5]
  • Dissolve ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add sodium hydroxide (NaOH, approx. 2.0 eq) to the solution.

  • Heat the reaction mixture at 65°C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and neutralize to approximately pH 5 with cold hydrochloric acid (HCl).

  • Collect the resulting white precipitate by filtration and wash with water to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Potential for Irreproducibility: Isomerism and Tautomerism

A significant challenge in working with unsymmetrically substituted pyrazoles is the potential for the formation of constitutional isomers during synthesis. Depending on the reaction conditions and the nature of the substituents, the cyclization reaction can yield two different regioisomers.[4] In the case of our target molecule, the alternative isomer would be 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. These isomers can have distinct biological activities and physicochemical properties, and their co-presence in a sample can lead to inconsistent experimental results.

Furthermore, the pyrazole ring itself is subject to tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[6] This can influence the molecule's hydrogen bonding capabilities and its interaction with biological targets. While often in rapid equilibrium, different tautomers may be favored in different environments (e.g., in solution versus in a protein binding pocket), potentially affecting biological activity and reproducibility.

A Framework for Validating Biological Activity

Given the potential for synthetic ambiguities, a rigorous validation workflow is essential to ensure the reproducibility of any observed biological activity. This workflow should be designed as a self-validating system, incorporating orthogonal assays and counter-screens to eliminate false positives.

validation_workflow cluster_synthesis Synthesis & Characterization cluster_screening Initial Screening cluster_validation Hit Validation Cascade synthesis Synthesis of 5-(pyridin-3-yl)-1H- pyrazole-3-carboxylic acid characterization Full Spectroscopic Characterization (NMR, HRMS, IR) & Purity Analysis (HPLC) synthesis->characterization primary_screen Primary Biological Assay (e.g., Kinase Inhibition Assay) characterization->primary_screen dose_response Dose-Response Curve Generation primary_screen->dose_response orthogonal_assay Orthogonal Assay (Different Technology, Same Target) dose_response->orthogonal_assay counter_screen Counter-Screen (To identify non-specific activity) orthogonal_assay->counter_screen cellular_assay Cell-Based Assay (Target engagement & phenotypic effect) counter_screen->cellular_assay lead_optimization Lead Optimization cellular_assay->lead_optimization Validated Hit

Caption: A robust workflow for validating bioactive small molecules.

Step-by-Step Validation Protocol
  • Synthesis and Rigorous Characterization:

    • Synthesize the compound using a well-documented procedure.

    • Confirm the identity and isomeric purity of the final compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Assess the purity of the compound using high-performance liquid chromatography (HPLC), aiming for >95% purity.

  • Primary Biological Assay and Dose-Response:

    • Perform the initial biological assay that identified the "hit".

    • If activity is confirmed, generate a full dose-response curve to determine the IC50 or EC50 value. A well-behaved sigmoidal curve is a good indicator of specific activity.[7]

  • Orthogonal Assay:

    • Confirm the activity in a second, different assay that measures the same biological endpoint but uses a different technology. For example, if the primary assay was a fluorescence-based kinase assay, the orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to measure direct binding to the target protein.

  • Counter-Screen:

    • Perform assays to rule out non-specific mechanisms of action. This could include assays for compound aggregation, cytotoxicity, or interference with the assay technology itself (e.g., luciferase inhibition).

  • Cell-Based Assays:

    • Evaluate the compound's activity in a relevant cellular context. This helps to confirm that the compound can cross cell membranes and engage its target in a more physiological environment.

Comparative Analysis with Known Pyrazole-Containing Drugs

To provide context for the potential biological activities of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, it is useful to compare its structure to that of established drugs containing a pyrazole core.

Compound Structure Primary Biological Target(s) Therapeutic Area
Celecoxib 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(4-methylphenyl)-1H-pyrazoleCyclooxygenase-2 (COX-2)Anti-inflammatory
Sildenafil 1-[[3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazinecGMP-specific phosphodiesterase type 5 (PDE5)Erectile dysfunction
Rimonabant 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamideCannabinoid receptor 1 (CB1)Anti-obesity (withdrawn)
5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acidHypothetical: Kinases, Phosphodiesterases, etc.Investigational

The presence of the pyridine ring in our molecule of interest is a common feature in many kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase domain. The carboxylic acid group provides a potential point for interaction with positively charged residues in a binding pocket or can be a site for further chemical modification.

Hypothetical Target and Assay Protocol: Kinase Inhibition

Based on its structural features, a plausible (though unconfirmed) biological target for 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid could be a protein kinase. Below is a detailed protocol for a representative in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Glo® Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the target kinase and its corresponding substrate peptide in assay buffer.

    • Prepare the ATP solution in assay buffer.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a 384-well plate.

    • Add the serially diluted test compound to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® reagent.

    • Incubate for 10 minutes to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

kinase_assay_workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, ATP) start->reagent_prep plate_setup Add Kinase & Compound to 384-well plate reagent_prep->plate_setup pre_incubation Pre-incubation (15 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATP) pre_incubation->reaction_start reaction_incubation Reaction Incubation (60 min) reaction_start->reaction_incubation detection Add Kinase-Glo® Reagent reaction_incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The reproducibility of scientific findings is a cornerstone of drug discovery. For a molecule like 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, which sits at the intersection of known bioactive scaffolds, the potential for interesting biological activity is high. However, this potential can only be realized through a commitment to rigorous, self-validating experimental practices. The inherent chemical complexities of pyrazoles, such as isomerism and tautomerism, demand meticulous characterization of the synthetic material. Furthermore, any preliminary "hit" must be subjected to a stringent validation cascade of dose-response studies, orthogonal assays, and counter-screens before it can be considered a credible starting point for a drug discovery program. By adhering to these principles, researchers can navigate the labyrinth of reproducibility and increase the likelihood of translating promising molecules into validated therapeutic leads.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.
  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 12, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • The Problem of Irreproducible Bioscience Research. (2022). Project MUSE. Retrieved February 12, 2026, from [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. Retrieved February 12, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Hit-to-lead Optimization of 2-(1H-pyrazol-1-yl)-thiazole Derivatives as a Novel Class of EP1 Receptor Antagonists. (2013). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

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Safety Operating Guide

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, EHS Officers[1]

Introduction: The Operational Context

In drug discovery, 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a common scaffold intermediate.[1] While often treated as "generic organic waste," its specific chemical constitution—an amphoteric heterocycle stabilized as a hydrochloride salt—dictates a precise disposal protocol.

The hydrochloride moiety implies potential acidity in aqueous solution, while the pyridine-pyrazole core presents environmental persistence risks common to nitrogen-rich heterocycles. This guide moves beyond the generic "dispose according to local regulations" advice found in MSDS documents, providing a granular, self-validating workflow for laboratory personnel.

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, you must characterize the waste state. This compound is not listed on the EPA’s specific "P" (acutely toxic) or "U" (toxic) lists, but it falls under RCRA Characteristic Waste definitions due to potential corrosivity (if in solution) and toxicity.

Key Chemical Properties Affecting Disposal:

  • Acidity: As an HCl salt, aqueous solutions will be acidic (pH < 4).

  • Reactivity: Incompatible with strong oxidizers and strong bases (exothermic deprotonation).

  • Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life; drain disposal is strictly prohibited.

Table 1: Chemical Safety Data Summary
ParameterSpecificationOperational Implication
Physical State Solid (Powder)Dust hazard; requires particulate respirator if handled in open air.[1]
Solubility Water, DMSO, MethanolDissociates in water to release Cl⁻ and protons (H⁺), lowering pH.[1]
RCRA Classification Non-Listed (Characteristic)Classify as "Hazardous Waste" (Irritant/Corrosive).[1]
Incompatibilities Strong Bases, OxidizersDo not mix with alkaline waste streams (e.g., hydroxide baths).[1]

Waste Segregation Strategy

The most critical error in laboratory waste management is improper segregation. This compound must be isolated based on its physical state and solvent carrier.

Diagram 1: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound/Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->StreamA Gloves, Weigh Boats, Paper Towels SolventCheck Identify Solvent Carrier Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO, MeOH, DCM StreamB STREAM B: Aqueous Acidic Waste (Do NOT Neutralize without Permit) Aqueous->StreamB Check pH (<2 is Corrosive) HalogenCheck Halogenated Solvent? (DCM, Chloroform) Organic->HalogenCheck StreamC STREAM C: Halogenated Organic Waste HalogenCheck->StreamC Yes StreamD STREAM D: Non-Halogenated Organic Waste HalogenCheck->StreamD No (e.g., DMSO, MeOH)

Caption: Logical workflow for segregating 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid HCl waste based on solvent and physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure compound, contaminated weighing paper, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full chemical name. Do not use abbreviations or structure codes.

    • Hazards: Check "Toxic" and "Irritant."

  • Accumulation: Keep the container closed at all times except when adding waste.

  • Disposal: Transfer to the facility's satellite accumulation area.

Protocol B: Liquid Waste Disposal (Aqueous & Organic)

Applicability: HPLC waste, reaction mother liquors, rotary evaporator traps.[1]

Critical Warning: Although this compound contains "hydrochloride," it does not automatically classify organic waste as "Halogenated" in all jurisdictions. However, the presence of chloride ions can affect incinerator performance.

  • Rule of Thumb: If the solvent is non-halogenated (e.g., Methanol), segregate into Non-Halogenated Waste unless the concentration of the HCl salt is >5% (rare in R&D), in which case consult your EHS officer.

  • Aqueous Solutions: These will be acidic.

    • Do NOT mix with Cyanide or Sulfide waste streams (risk of HCN/H2S gas evolution).

    • Do NOT mix with Bleach (risk of Chlorine gas evolution due to HCl content).

Decontamination & Spill Response

Accidental spills of the hydrochloride salt can be corrosive to metal surfaces and irritating to mucosal membranes.

Diagram 2: Spill Cleanup & Decontamination Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area if dust is airborne) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100 mask) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Neutralize 4. Wet Wipe (Use saturated NaHCO3 pad for acid neutralization) Contain->Neutralize Collect 5. Collection (Scoop into Stream A container) Neutralize->Collect Clean 6. Final Polish (Soap & Water Rinse) Collect->Clean

Caption: Step-by-step response for solid or liquid spills, emphasizing neutralization of the acidic salt residue.

Decontamination of Glassware:

  • Triple Rinse: Rinse the flask three times with a solvent capable of dissolving the salt (Methanol or Water).

  • Rinsate Management: Collect the first three rinses as Hazardous Liquid Waste (Stream B or D).

  • Final Wash: After triple rinsing, the glassware can be washed in a standard laboratory dishwasher.

Regulatory Compliance & Documentation

To ensure audit-readiness, adhere to the following regulatory standards:

  • US EPA (RCRA): Under 40 CFR 261, this waste must be evaluated for characteristics. If the pH of an aqueous solution is < 2, it is D002 (Corrosive) [1].

  • OSHA: Comply with the Laboratory Standard (29 CFR 1910.1450).[2][3] Ensure the Safety Data Sheet (SDS) is accessible to all personnel handling the waste [2].

  • Labeling: All waste containers must be labeled "Hazardous Waste" with the specific start date of accumulation.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.